4,6-Difluoroindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICCULQVCEWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381103 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199526-97-1 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Difluoroindole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Difluoroindole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring of the indole scaffold imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical, physical, and spectral characteristics. Detailed synthetic methodologies and potential applications, particularly in drug discovery, are also discussed.
Core Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature. Its core properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | |
| Molecular Weight | 153.13 g/mol | [1] |
| CAS Number | 199526-97-1 | |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point (Predicted) | 253.2 ± 20.0 °C | N/A |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 15.80 ± 0.30 | N/A |
| Solubility (Calculated) | Sparingly Soluble (0.062 g/L at 25°C) | N/A |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |
Table 2: Spectroscopic Data (Predicted/Inferred)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons directly bonded to fluorine exhibiting large C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at the 4- and 6-positions. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), C=C aromatic stretching (1600-1450 cm⁻¹), and C-F stretching (1250-1000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 153. Fragmentation patterns would likely involve the loss of HCN and fluorine-containing fragments. |
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various established methods. For this compound, the Leimgruber-Batcho and Fischer indole syntheses are the most probable and versatile routes. While a specific detailed protocol for this compound is not publicly documented, the following sections outline the general experimental procedures for these methods, which can be adapted for its synthesis.
Leimgruber-Batcho Indole Synthesis
This method is a powerful tool for the synthesis of indoles from o-nitrotoluenes. The general workflow is depicted below.
Experimental Protocol (General):
-
Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (e.g., 2,4-difluoro-6-nitrotoluene) in a suitable solvent (e.g., DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the corresponding β-dimethylamino-2-nitrostyrene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or Raney nickel with hydrazine hydrate, is added. The reaction mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired indole.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.
Experimental Protocol (General):
-
Hydrazone Formation: The (2,4-difluorophenyl)hydrazine is reacted with an appropriate aldehyde or ketone (e.g., acetaldehyde or acetone) in the presence of an acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid like zinc chloride) in a suitable solvent. The reaction mixture is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone.
-
Indolization: The formed hydrazone is then heated, often in the presence of a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent), to induce a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Reactivity and Chemical Behavior
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to decrease the electron density of the aromatic system, potentially influencing its reactivity in electrophilic substitution reactions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Applications in Drug Discovery and Materials Science
The unique properties endowed by the fluorine atoms make this compound a valuable scaffold in medicinal chemistry and materials science.[3]
-
Pharmaceutical Development: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block for the synthesis of various biologically active molecules. For instance, derivatives of this compound-2-carboxylic acid have been investigated as potent inhibitors of Mycobacterium tuberculosis.
-
Materials Science: The electron-withdrawing nature of fluorine can modulate the electronic properties of the indole ring system, making this compound a promising candidate for the development of organic semiconductors and other advanced materials for electronic applications.[3]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile fluorinated heterocyclic compound with significant potential in both pharmaceutical and materials science research. Its synthesis can be achieved through established methodologies such as the Leimgruber-Batcho and Fischer indole syntheses. The presence of two fluorine atoms significantly influences its chemical and physical properties, making it an attractive building block for the development of novel compounds with enhanced biological activity and tailored electronic properties. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in various scientific disciplines.
References
An In-depth Technical Guide to the Structure and Synthesis of 4,6-Difluoroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoroindole is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound a valuable building block in the design and synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, complete with detailed experimental protocols and spectroscopic data to aid researchers in their scientific endeavors.
Molecular Structure and Properties
This compound possesses the chemical formula C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with fluorine atoms substituted at the 4th and 6th positions of the benzene moiety. The presence of these electron-withdrawing fluorine atoms significantly alters the electron density distribution within the aromatic system, thereby influencing its reactivity and intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 199526-97-1 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | Pale yellow to yellow liquid | [2] |
| Purity (GC) | ≥96.0% | [2] |
| Water Content (Karl Fischer) | ≤0.5% | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for indole formation, which are adaptable for fluorinated analogues. The most common strategies include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5][6][7] The general approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of (3,5-difluorophenyl)hydrazine with a suitable carbonyl compound, followed by cyclization.
Logical Relationship of Fischer Indole Synthesis:
Experimental Protocol (Hypothetical):
-
Step 1: Preparation of (3,5-Difluorophenyl)hydrazine: 3,5-Difluoroaniline can be converted to the corresponding diazonium salt, followed by reduction to yield (3,5-difluorophenyl)hydrazine.[1][8][9][10]
-
Step 2: Hydrazone Formation: (3,5-Difluorophenyl)hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in an acidic medium to form the corresponding hydrazone.
-
Step 3: Cyclization: The formed hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford this compound.
| Parameter | Condition |
| Starting Material | 3,5-Difluoroaniline |
| Key Intermediate | (3,5-Difluorophenyl)hydrazine |
| Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ |
| Temperature | Elevated temperatures (typically >100 °C) |
| Typical Yield | Moderate to good (requires optimization) |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis provides an alternative and often high-yielding route to indoles, starting from o-nitrotoluenes.[11][12][13][14][15] For this compound, the starting material would be 1,3-difluoro-2-methyl-5-nitrobenzene.
Experimental Workflow for Leimgruber-Batcho Synthesis:
Experimental Protocol (Adapted from related syntheses):
-
Step 1: Enamine Formation: A solution of 1,3-difluoro-2-methyl-5-nitrobenzene in a suitable solvent like DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to reflux to drive the condensation reaction and form the corresponding enamine intermediate.
-
Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination to yield this compound.
| Parameter | Condition |
| Starting Material | 1,3-Difluoro-2-methyl-5-nitrobenzene |
| Reagent (Step 1) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Reducing Agent (Step 2) | Pd/C, H₂ or other reducing systems (e.g., Fe/AcOH) |
| Solvent | DMF (Step 1), various for Step 2 (e.g., EtOAc, EtOH) |
| Typical Yield | Good to excellent |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide expected data based on the analysis of related fluoroindole compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and benzene rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atoms.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-1 (N-H) | ~8.1 (broad singlet) | br s | - |
| H-2 | ~7.2 | m | |
| H-3 | ~6.5 | m | |
| H-5 | ~6.7 | ddd | J(H-F) ≈ 10, J(H-H) ≈ 2 |
| H-7 | ~7.0 | dd | J(H-F) ≈ 10, J(H-H) ≈ 2 |
Note: The exact chemical shifts and coupling constants require experimental verification.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~124 |
| C-3 | ~103 |
| C-3a | ~125 (d, J(C-F) ≈ 5 Hz) |
| C-4 | ~158 (dd, J(C-F) ≈ 240, 12 Hz) |
| C-5 | ~97 (dd, J(C-F) ≈ 25, 5 Hz) |
| C-6 | ~159 (dd, J(C-F) ≈ 245, 13 Hz) |
| C-7 | ~98 (dd, J(C-F) ≈ 25, 4 Hz) |
| C-7a | ~137 (t, J(C-F) ≈ 10 Hz) |
Note: These are predicted values and require experimental confirmation. The large coupling constants are characteristic of one-bond C-F coupling, while smaller couplings represent two- or three-bond couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions related to the aromatic rings and C-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1300-1000 | C-F stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 153.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 153 | Molecular ion (M⁺) |
| 126 | Loss of HCN |
| 108 | Loss of HCN and F |
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and synthetic approaches for this compound. While specific experimental protocols and complete spectroscopic data for this particular difluoro-isomer require further investigation, the outlined methodologies and expected analytical data serve as a valuable resource for researchers. The Fischer and Leimgruber-Batcho syntheses offer viable pathways to this important building block. The provided spectroscopic information, based on related compounds, will aid in the characterization and quality control of synthesized this compound, facilitating its application in the development of novel pharmaceuticals and advanced materials.
References
- 1. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. H54536.03 [thermofisher.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
- 10. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 15. Leimgruber–Batcho Indole Synthesis | Semantic Scholar [semanticscholar.org]
4,6-Difluoroindole: A Core Technical Guide for Scientific Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Spectroscopic Profile of a Key Fluorinated Heterocycle
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental characteristics of 4,6-Difluoroindole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed look at its spectroscopic signature, and presents established synthetic methodologies.
Core Chemical and Physical Properties
This compound is a difluorinated derivative of indole, a ubiquitous scaffold in biologically active molecules. The introduction of fluorine atoms at the 4 and 6 positions of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1]
| Property | Value | Reference |
| IUPAC Name | 4,6-difluoro-1H-indole | [2] |
| CAS Number | 199526-97-1 | [2] |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [2] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. Based on the analysis of 5-bromo-4,6-difluoro-1H-indole, the protons on the indole ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H proton will typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will be characterized by the influence of the fluorine substituents. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Carbons at the beta and gamma positions will show smaller, but still significant, two- and three-bond C-F couplings. These couplings are invaluable for definitive structural assignment.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to its molecular weight (153.13). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include:
-
N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.
-
C-H aromatic stretch: Bands typically appearing above 3000 cm⁻¹.
-
C=C aromatic stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Synthesis and Reactivity
The synthesis of fluorinated indoles often involves multi-step sequences. While a specific, detailed protocol for this compound was not found in the initial searches, established methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, and Larock indole syntheses, can be adapted for its preparation. These methods typically start from appropriately substituted anilines or nitroaromatics.
The reactivity of the this compound nucleus is governed by the electron-rich nature of the indole ring, tempered by the electron-withdrawing effects of the fluorine atoms. It is expected to undergo electrophilic substitution, a characteristic reaction of indoles. The fluorine substituents will influence the regioselectivity of these reactions.
Applications in Research and Development
This compound serves as a critical intermediate in the synthesis of a wide range of functional molecules. Its applications span:
-
Pharmaceutical Development: As a scaffold for novel drug candidates, particularly in oncology and neurology. The fluorine atoms can enhance metabolic stability and binding affinity.[1]
-
Materials Science: In the creation of advanced materials such as organic semiconductors for electronic devices.[1]
-
Agrochemicals: As a building block for new pesticides and herbicides.
Experimental Workflows and Logical Relationships
To illustrate the process of utilizing this compound in a research context, the following diagrams outline a typical synthetic and analytical workflow, as well as the logical relationship for its application in drug discovery.
Synthetic and Analytical Workflow for this compound.
Logical Flow for Drug Discovery Utilizing this compound.
References
The Strategic Incorporation of Fluorine in Indole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The strategic introduction of fluorine into the indole nucleus has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, enable subtle yet profound modifications that can significantly impact a drug candidate's metabolic stability, receptor binding affinity, lipophilicity, and acidity. This in-depth technical guide explores the synthesis, properties, and applications of fluorinated indole derivatives in modern drug discovery. It provides detailed experimental protocols for key synthetic methods and biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field.
Introduction: The Role of Fluorine in Modulating Indole Bioactivity
The indole ring system is a privileged structure in drug discovery, present in a wide array of biologically active compounds.[1] The introduction of fluorine atoms into this scaffold is a well-established strategy to enhance a molecule's therapeutic profile.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter the electronic properties of the molecule.[2]
Key advantages of fluorinating indole derivatives include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]
-
Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier.[2]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and influencing its solubility and receptor interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and selectivity. It can also induce conformational changes that favor a more bioactive orientation.[1]
These beneficial effects have led to the development of numerous fluorinated indole-containing drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system agents.
Synthesis of Fluorinated Indole Derivatives
A variety of synthetic methodologies have been developed for the preparation of fluorinated indole derivatives. The choice of method often depends on the desired position of fluorination and the nature of the fluorine-containing group (e.g., -F, -CF3).
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.[3][4]
This protocol describes a three-component, one-pot approach.[5]
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetaldehyde
-
Anhydrous acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Anhydrous solvent (e.g., toluene, acetic acid)
-
Organometallic reagent (e.g., Grignard or organolithium reagent, if starting from a nitrile)
-
Nitrile (if applicable)
Procedure:
-
Hydrazone Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acid. Stir the mixture at room temperature or with gentle heating until the formation of the 4-fluorophenylhydrazone is complete (monitor by TLC). For the three-component approach, the metalloimine is first formed by reacting a nitrile with an organometallic reagent, followed by the addition of the arylhydrazine hydrochloride salt.[5]
-
Cyclization: To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid) in a portion-wise manner. Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir for several hours until the cyclization is complete (monitor by TLC). The reaction time can be up to 15 hours.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoroindole.
Leimgruber-Batcho Indole Synthesis
This two-step method is particularly useful for preparing indoles with specific substitution patterns and is amenable to larger-scale synthesis.[6]
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 6-fluoroindole.
Synthesis of Trifluoromethylated Indoles
The introduction of a trifluoromethyl (CF3) group often requires specialized reagents and conditions.
Materials:
-
Substituted 2-alkynylaniline
-
Fluoroform-derived CuCF3 reagent
-
TMEDA (tetramethylethylenediamine)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a glovebox, add the 2-alkynylaniline (1.0 eq), CuCF3 reagent (1.5 eq), and TMEDA (2.0 eq) to a reaction vial.
-
Add the anhydrous solvent and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture at the optimized temperature (e.g., 60-100 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)indole.
Physicochemical and Spectroscopic Properties
The introduction of fluorine significantly alters the physicochemical and spectroscopic properties of indole derivatives.
Physicochemical Properties
The following table summarizes key physicochemical properties for a selection of fluorinated indole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |
| 4-Fluoroindole | C8H6FN | 135.14 | 30 - 32[7] | - | - |
| 5-Fluoroindole | C8H6FN | 135.14 | 45 - 48 | - | - |
| 6-Fluoroindole | C8H6FN | 135.14 | - | - | - |
| 7-Fluoroindole | C8H6FN | 135.14 | 60 - 65[6] | - | - |
| 5-Fluoro-2-oxindole | C8H6FNO | 151.14 | - | - | - |
| 2-Trifluoromethylindole | C9H6F3N | 185.15 | - | - | - |
| 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | 183.15 | - | - | - |
| C2-SF5-indole | C8H6F5NS | 255.19 | - | 24.44[8] | 3.53[8] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the characterization of fluorinated indoles. 19F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the 19F nucleus.[4][9]
The following table presents representative NMR data for some common fluorinated indoles.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 5-Fluoroindole | 8.30 (brs, 1H), 7.91 (d, J=8.2 Hz, 1H), 7.49 (d, J=2.6 Hz, 1H), 7.39 (d, J=8.1, 1H), 7.22 (ddd, J=8.2, 7.7, 1.1 Hz, 1H), 7.16 (ddd, J=7.9, 8.1, 1.2 Hz, 1H) | - | - |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate | 8.30 (brs, 1H), 7.91 (d, J=8.2 Hz, 1H), 7.49 (d, J=2.6 Hz, 1H), 7.39 (d, J=8.1, 1H), 7.22 (ddd, J=8.2, 7.7, 1.1 Hz, 1H), 7.16 (ddd, J=7.9, 8.1, 1.2 Hz, 1H), 4.5–4.33 (m, 2H), 1.35 (t, J=7.2 Hz, 3H)[10] | - | - |
| 1-(4-Tolyl)-2,2,2-trifluoroethylnaphthalene | 7.82 (m, 3H), 7.66 (m, 1H), 7.48 (m, 2H), 7.34 (m, 1H), 3.06 (m, 2H), 2.50 (m, 2H) | 136.4, 133.6, 132.3, 128.4, 127.7, 127.5, 126.7 (q, J = 275.1 Hz), 126.6, 126.5, 126.3, 125.7, 35.6 (q, J = 27.9 Hz), 28.4 (q, J = 3.2 Hz)[11] | -66.5 (t, J = 10.5 Hz)[11] |
| N-(4-Tolylsulfonyl)-1-(4-tolyl)-3,3,3-trifluoropropan-2-amine | 7.76-7.74 (d, J = 8.2 Hz, 2H), 7.34- 7.31 (d, J = 8.2 Hz, 2H), 5.03 (t, J = 6.2 Hz, 1H), 3.02-2.97 (m, 2H), 2.44 (s, 3H), 2.14-2.09 (m, 2H), 1.77-1.70 (m, 2H)[11] | 143.7, 136.6, 129.8, 127.0, 126.8 (q, J = 274.7 Hz), 41.9, 30.8 (q, J = 29.1 Hz), 22.4 (q, J = 2.9 Hz), 21.5[11] | -66.2 (t, J = 10.7 Hz)[11] |
Biological Activities and Therapeutic Applications
Fluorinated indole derivatives have demonstrated a wide range of biological activities, leading to their investigation for various therapeutic applications.
Antiviral Activity
Fluorinated indoles have shown significant promise as antiviral agents, particularly against HIV and HCV.
-
HIV Reverse Transcriptase Inhibitors: Many fluorinated indoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.[12] For example, a series of chiral indole-based trifluoropropanoates have been identified as potent NNRTIs, with the R-isomer of one compound exhibiting an EC50 value of 19 nM against HIV-1IIIB.[13]
-
HCV NS5B Polymerase Inhibitors: The macrocyclic indole derivative TMC647055 is a potent inhibitor of the HCV NS5B polymerase, with an EC50 of 77 nM in replicon cells.[13]
This protocol describes a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plate
-
Reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)15), dNTPs, and DIG-dUTP/biotin-dUTP
-
Test compound (fluorinated indole derivative)
-
Positive control (e.g., Nevirapine)
-
Wash buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
Procedure:
-
Compound Dilution: Prepare serial dilutions of the fluorinated indole derivative and the positive control in the appropriate solvent.
-
Reaction Setup: To the streptavidin-coated wells, add the reaction mixture. Then, add the diluted test compounds or controls.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours to allow for DNA synthesis.
-
Washing: Wash the wells multiple times with the wash buffer to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD conjugate and incubate at room temperature. After another wash step, add the peroxidase substrate and incubate in the dark.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abnova.com [abnova.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Difluoroindole: A Versatile Fluorinated Scaffold for Advanced Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoroindole stands as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the indole core imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence the biological activity and pharmacokinetic profile of molecules, making this compound a highly sought-after scaffold for the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, reactivity, and diverse applications, with a focus on providing practical experimental details and quantitative data for researchers in the field.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in chemical synthesis. The key physicochemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 72-76 °C |
| Storage Conditions | Store in a cool, dry, dark place |
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through established indole synthesis methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most prominent methods, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, are detailed below.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]
Reaction Scheme:
Figure 1: General workflow for the Fischer Indole Synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the Fischer indole synthesis of a related fluoroindole is provided as a representative example.[3][4]
-
Hydrazone Formation: To a solution of (3,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a Lewis acid or Brønsted acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid) to the reaction mixture. Heat the reaction to a temperature ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Parameter | Condition |
| Starting Material | (3,5-Difluorophenyl)hydrazine |
| Reagent | Acetaldehyde |
| Catalyst | ZnCl₂, Polyphosphoric acid, or H₂SO₄ |
| Solvent | Ethanol, Acetic Acid |
| Temperature | 80-150 °C |
| Typical Yield | Moderate to good (requires optimization) |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis offers a high-yielding and milder alternative for the preparation of indoles, starting from an o-nitrotoluene derivative.[5][6]
Reaction Scheme:
Figure 2: General workflow for the Leimgruber-Batcho Synthesis of this compound.
Experimental Protocol:
A general procedure for the Leimgruber-Batcho synthesis of a related fluoroindole is outlined below.[4][7]
-
Enamine Formation: To a solution of 3,5-difluoro-2-nitrotoluene (1.0 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) and a catalytic amount of a secondary amine like pyrrolidine. Heat the mixture to reflux (typically 130-150 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reductive Cyclization: After cooling the reaction mixture, the crude enamine intermediate can be isolated or used directly in the next step. For the reduction, dissolve the enamine in a suitable solvent like methanol or ethyl acetate. Add a reducing agent such as Raney nickel with hydrazine hydrate, palladium on carbon under a hydrogen atmosphere, or iron powder in acetic acid. The reaction is typically heated to facilitate the reduction of the nitro group and subsequent cyclization.
-
Work-up and Purification: Upon completion of the reaction, filter off the catalyst (if applicable). Perform an aqueous work-up, which may include an acidic wash to remove any basic byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or crystallization.
| Parameter | Condition |
| Starting Material | 3,5-Difluoro-2-nitrotoluene |
| Reagents | DMF-DMA, Pyrrolidine (cat.) |
| Reducing Agents | Raney Ni/N₂H₄, H₂/Pd-C, Fe/AcOH |
| Solvent | DMF, Methanol, Ethyl Acetate |
| Temperature | 130-150 °C (Enamine), Reflux (Reduction) |
| Typical Yield | Good to excellent |
Reactivity and Functionalization
The this compound core offers several sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the fluorine atoms influences the reactivity of both the pyrrole and benzene rings.
N-H Functionalization
The nitrogen atom of the indole ring can be readily functionalized through various reactions.
-
N-Alkylation: Deprotonation of the N-H group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or other electrophile allows for the introduction of a wide range of substituents at the N1 position.[8][9]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the indole nitrogen and an aryl halide.[10][11]
Electrophilic Substitution
The pyrrole ring of indole is generally susceptible to electrophilic attack, primarily at the C3 position. The presence of two fluorine atoms on the benzene ring can modulate this reactivity.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (POCl₃/DMF), providing a valuable handle for further transformations.[1][12][13]
-
Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position by reacting the indole with formaldehyde and a secondary amine.[14][15]
Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the benzene ring of this compound, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond.
-
Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide or triflate, enabling the formation of C-C bonds.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate, introducing an alkynyl group.[16]
-
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to introduce amino groups at various positions on the benzene ring by coupling with an aryl halide.[10][11]
Spectroscopic Data
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | 8.0 - 8.5 | br s |
| H-2 | 7.2 - 7.4 | m |
| H-3 | 6.5 - 6.7 | m |
| H-5 | 6.8 - 7.0 | dd |
| H-7 | 7.0 - 7.2 | dd |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 125 - 128 |
| C-3 | 102 - 105 |
| C-3a | 128 - 131 |
| C-4 | 155 - 160 (d, ¹JC-F) |
| C-5 | 95 - 100 (dd, ²JC-F, ⁴JC-F) |
| C-6 | 158 - 163 (d, ¹JC-F) |
| C-7 | 98 - 103 (dd, ²JC-F, ⁴JC-F) |
| C-7a | 135 - 138 |
Applications in Drug Discovery
The unique properties conferred by the fluorine atoms make this compound and its derivatives attractive scaffolds in drug discovery programs targeting a wide range of diseases.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. The fluorine atoms in this compound can enhance binding affinity and selectivity for the target kinase. Derivatives of fluorinated indoles have shown promise as inhibitors of various kinases, including EGFR and SRC.[19][20]
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are another important class of drug targets involved in a vast array of physiological processes. Indole derivatives have been developed as modulators of various GPCRs, including serotonin receptors.[21][22] The fluorine substituents in this compound can be exploited to fine-tune the pharmacological properties of these modulators.
Anticancer Agents
Beyond kinase inhibition, indole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of apoptotic pathways.[23][24] The incorporation of the this compound moiety can lead to novel anticancer agents with improved efficacy and pharmacokinetic profiles.
This compound is a valuable and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique electronic properties and the ability to serve as a scaffold for diverse functionalization make it a key component in the development of novel pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a valuable resource for researchers seeking to harness the power of this fluorinated indole core in their scientific endeavors. Further exploration of the reactivity and biological activity of this compound derivatives is expected to unlock new opportunities in drug discovery and beyond.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 16. nbinno.com [nbinno.com]
- 17. rsc.org [rsc.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
4,6-Difluoroindole: A Technical Guide to Unlocking its Research Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated indoles have emerged as a privileged structural motif in a wide array of biologically active molecules.[2] This technical guide focuses on the untapped potential of a specific, yet under-explored, member of this family: 4,6-difluoroindole . While its mono-fluorinated counterparts have seen extensive investigation, this compound represents a promising frontier for novel drug discovery and materials science. This document provides a comprehensive overview of its synthesis, known properties, and, most importantly, illuminates potential research avenues for this versatile building block.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key data for 4,6-difluoro-1H-indole.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 199526-97-1 | [3] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Pale yellow to yellow liquid | [3] |
| Purity | ≥96.0% | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Conforms to structure | [3] |
| ¹⁹F NMR (376 MHz, CD₃OD) of a derivative | δ -121.54 (td, JFH/FF = 9.9, 4.1 Hz), -122.51 (dd, JFH/FF = 11.2, 4.3 Hz) | [4] |
| HRMS (ESI) of a derivative | m/z: [M+H]⁺ Calcd for C₁₁H₁₁F₂N₂O₂: 241.0783; Found: 241.0789 | [4] |
| IR (cm⁻¹) of a derivative | 3457, 1646, 1557, 1540, 1507 | [4] |
| Assay (GC) | ≥96.0% | [3] |
Synthesis of this compound: Established Methodologies
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, its synthesis can be approached using well-established methods for indole formation, primarily the Leimgruber-Batcho and Fischer indole syntheses.[5][6][7] These methods are versatile and have been successfully applied to a wide range of substituted indoles.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing 2,3-unsubstituted indoles from o-nitrotoluenes.[5][8][9] This approach offers high yields and utilizes relatively mild reaction conditions.[5]
Experimental Protocol (Proposed)
Step 1: Formation of the Enamine
-
To a solution of 2,4-difluoro-6-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate is often a colored species and can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine from the previous step is dissolved in a suitable solvent.
-
A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel) or chemical reduction (e.g., with iron in acetic acid or sodium dithionite).[6]
-
The reaction is typically heated to facilitate the reduction of the nitro group and subsequent cyclization to the indole ring.
-
After the reaction is complete, the catalyst (if used) is filtered off, and the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing, drying, and concentration under reduced pressure.
-
The crude this compound is then purified, for example, by column chromatography on silica gel.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[4][7][10]
Experimental Protocol (Proposed)
Step 1: Formation of the Phenylhydrazone
-
Dissolve 3,5-difluorophenylhydrazine hydrochloride in a suitable solvent like ethanol or acetic acid.
-
Add an appropriate aldehyde or ketone (e.g., acetaldehyde or pyruvic acid).
-
Stir the mixture at room temperature. The formation of the hydrazone can often be observed as a precipitate. The hydrazone can be isolated or used directly in the next step.
Step 2: Cyclization
-
The phenylhydrazone is treated with an acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[7]
-
The reaction mixture is heated to induce cyclization and elimination of ammonia.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the crude this compound is typically achieved by column chromatography.
Potential Research Areas and Applications
While specific biological data for this compound derivatives are scarce, the well-documented activities of other fluorinated indoles provide a strong basis for hypothesizing its potential applications. The unique substitution pattern of this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.
Anticancer Drug Discovery
Indole derivatives are a rich source of anticancer agents, with several approved drugs and numerous compounds in clinical trials.[11] The introduction of fluorine can enhance the anticancer activity of these compounds.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a fluorinated indole scaffold. The fluorine atoms can form crucial interactions with the kinase active site, leading to enhanced potency and selectivity. Research into this compound-based compounds as inhibitors of key cancer-related kinases such as EGFR, VEGFR, and CDKs is a promising avenue.
-
Tubulin Polymerization Inhibitors: Fluorinated indoles have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. This compound could serve as a scaffold for the development of novel tubulin inhibitors with improved efficacy and reduced side effects.
Proposed Research Workflow:
-
Synthesize a library of this compound derivatives with diverse substitutions at various positions of the indole ring.
-
Screen the compounds in a panel of cancer cell lines to identify initial hits.
-
Perform in vitro kinase inhibition assays for the most potent compounds against a panel of cancer-relevant kinases.
-
Investigate the mechanism of action, including effects on cell cycle progression and apoptosis.
Central Nervous System (CNS) Disorders
The indole nucleus is a key component of many neurotransmitters and CNS-active drugs.[12][13] The lipophilicity-enhancing effect of fluorine can improve the blood-brain barrier permeability of drug candidates.
-
Serotonin Receptor Modulators: Fluorinated indoles have been explored as selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists for various serotonin receptor subtypes. The 4,6-difluoro substitution pattern could lead to novel compounds with unique selectivity profiles for treating depression, anxiety, and other mood disorders.
-
Neurodegenerative Diseases: Given the role of various kinases in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, exploring this compound-based kinase inhibitors for these indications is a logical next step.
Antiviral Agents
Indole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[14][15][16]
-
Entry and Fusion Inhibitors: The indole scaffold is present in drugs that inhibit viral entry and fusion. The specific electronic properties of this compound could be leveraged to design new inhibitors with broad-spectrum activity against enveloped viruses.
-
Enzyme Inhibitors: Viral enzymes such as reverse transcriptase, protease, and integrase are validated targets for antiviral therapy. This compound derivatives could be designed to target the active sites of these enzymes.
Conclusion and Future Directions
This compound is a readily accessible, yet underexplored, building block with significant potential in drug discovery and materials science. While direct biological data for its derivatives are currently limited, the extensive research on other fluorinated indoles provides a strong rationale for its investigation. Future research should focus on:
-
Developing and optimizing synthetic routes to a variety of this compound derivatives.
-
Systematic screening of these compounds in diverse biological assays, particularly in the areas of oncology, CNS disorders, and virology.
-
Elucidating the structure-activity relationships to guide the design of more potent and selective compounds.
-
Investigating the impact of the 4,6-difluoro substitution pattern on the pharmacokinetic and pharmacodynamic properties of indole-based molecules.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its potential to yield novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of 4,6-Difluoroindole (CAS 199526-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoroindole, identified by CAS number 199526-97-1, is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms on the indole scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules, including those with potential applications as anticancer, neuroactive, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an in-depth look at its application in the development of novel therapeutics, including the mechanism of action of its derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a colorless to pale yellow crystal or powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 199526-97-1 | |
| IUPAC Name | 4,6-difluoro-1H-indole | [2][3][4][5] |
| Synonyms | 4,6-Difluoro-1H-indole | [1] |
| Molecular Formula | C₈H₅F₂N | [1][2] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Melting Point | 70-74 °C | [1] |
| Boiling Point | 253.2 ± 20.0 °C (Predicted) | [6] |
| Solubility | Sparingly soluble in water (0.062 g/L at 25°C, calculated). Soluble in organic solvents like chloroform, dichloromethane, and acetone. | [1] |
| pKa | 15.80 ± 0.30 (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for indole ring formation, such as the Fischer indole synthesis or the Leimgruber-Batcho synthesis. These methods are adaptable for the preparation of various substituted indoles.
Experimental Protocol: Fischer Indole Synthesis (Adapted)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.
Step 1: Formation of 4,6-Difluorophenylhydrazine
This intermediate can be synthesized from 3,5-difluoroaniline through diazotization followed by reduction.
Step 2: Condensation with an Aldehyde or Ketone
The resulting 4,6-difluorophenylhydrazine is then reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid or an acetone equivalent) to form a hydrazone.
Step 3: Cyclization and Aromatization
The hydrazone undergoes acid-catalyzed cyclization with the elimination of ammonia to form the indole ring.
Detailed Procedure:
-
A solution of 4,6-difluorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
An equimolar amount of an appropriate ketone or aldehyde (e.g., pyruvic acid) is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.
-
An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the reaction mixture.
-
The mixture is heated to induce cyclization. The reaction temperature and time are optimized based on the specific reactants and catalyst used.
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Biological Applications and Mechanism of Action of Derivatives
This compound is a key intermediate in the synthesis of various biologically active compounds. A notable application is in the development of potent antitubercular agents.
Antitubercular Activity of Indole-2-Carboxamide Derivatives
Research has demonstrated that indole-2-carboxamides synthesized using a this compound scaffold exhibit significant activity against Mycobacterium tuberculosis. These compounds have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3).
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Target Organism | MIC (µM) |
| Indole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | Varies based on specific derivative, with some showing potent activity. |
Note: The specific MIC values are dependent on the full structure of the final indole-2-carboxamide derivative.
Mechanism of Action: Inhibition of MmpL3
MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial cell wall.
The inhibition of MmpL3 by indole-2-carboxamide derivatives disrupts the transport of TMM, leading to its accumulation in the cytoplasm and preventing the formation of the mycolic acid layer. This ultimately compromises the integrity of the cell wall, resulting in bacterial cell death.
Signaling Pathway: MmpL3 Inhibition
The following diagram illustrates the proposed mechanism of action for MmpL3 inhibitors derived from this compound.
Caption: Inhibition of the MmpL3 transporter by an indole-2-carboxamide derivative.
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
Methodology:
-
Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Compound Preparation: The test compound (indole-2-carboxamide derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the culture medium in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the compound dilutions.
-
Incubation: The microplate is incubated at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days for M. tuberculosis).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Conclusion
This compound is a synthetically versatile molecule with significant potential in drug discovery and materials science. Its utility as a scaffold for potent antitubercular agents that target the essential MmpL3 transporter highlights its importance in the development of novel therapeutics to combat infectious diseases. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives.
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]
- 3. indigo.uic.edu [indigo.uic.edu]
- 4. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Difluoroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indole-based compounds, often leading to enhanced therapeutic potential.[2][3] Difluoroindoles, in particular, represent a significant class of fluorinated heterocycles that have garnered increasing interest in drug discovery. This technical guide provides a comprehensive overview of the discovery and history of difluoroindoles, detailing their synthesis, characterization, and biological significance.
Historical Perspective and Discovery
While the precise first synthesis of a difluoro-substituted indole is not prominently documented in readily available historical reviews, the journey to their creation is intrinsically linked to the broader history of indole synthesis and the development of fluorination chemistry. The classical Fischer indole synthesis, discovered in 1883, provided a versatile method for constructing the indole ring and was later adapted for the synthesis of fluorinated analogues.[4] Early advancements in the synthesis of fluorinated aromatic compounds laid the groundwork for the eventual incorporation of multiple fluorine atoms onto the indole core.
The development of modern electrophilic fluorinating agents, such as Selectfluor, in the latter half of the 20th century, marked a significant turning point, enabling more direct and regioselective fluorination of electron-rich aromatic systems like indoles.[5] Research into the synthesis of 3,3-difluoroindolin-2-ols, for instance, highlights the use of such reagents to introduce two fluorine atoms at a single carbon center.[5] While a definitive "discovery" paper for a simple difluoroindole is elusive, the collective advancements in synthetic methodology throughout the 20th century paved the way for their routine synthesis and exploration in medicinal chemistry.
Key Synthetic Methodologies
The synthesis of difluoroindoles can be broadly categorized into two approaches: construction of the difluorinated indole ring system from acyclic precursors and direct fluorination of a pre-existing indole core.
Ring-Forming Reactions
Fischer Indole Synthesis: This venerable method remains a staple for the synthesis of a wide range of substituted indoles, including those bearing fluorine atoms. The general strategy involves the acid-catalyzed cyclization of a difluorophenylhydrazine with an appropriate aldehyde or ketone.
Leimgruber-Batcho Indole Synthesis: This two-step process, starting from a difluoronitrotoluene, offers a high-yielding and versatile route to indoles. The first step involves the formation of an enamine, followed by a reductive cyclization to furnish the indole ring. This method is particularly amenable to large-scale synthesis.[4]
Direct Fluorination
Electrophilic Fluorination: The adve of powerful electrophilic fluorinating reagents has revolutionized the synthesis of fluorinated aromatics. Reagents like Selectfluor (F-TEDA-BF4) can directly introduce fluorine atoms onto the electron-rich indole nucleus. This method has been successfully employed for the synthesis of 3,3-difluoroindolin-2-ols from the corresponding indoles.[5]
Physicochemical and Spectroscopic Characterization
The introduction of two fluorine atoms significantly influences the electronic properties and lipophilicity of the indole ring. This, in turn, affects the spectroscopic characteristics of the molecule.
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the indole protons are influenced by the electron-withdrawing nature of the fluorine atoms.
-
¹³C NMR: The carbon atoms directly attached to fluorine exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: This is a powerful tool for the characterization of difluoroindoles, with the chemical shifts being highly sensitive to the substitution pattern on the indole ring.[6][7]
Mass Spectrometry: The mass spectra of difluoroindoles will show a characteristic molecular ion peak corresponding to their specific molecular weight.
Table 1: Physicochemical and Spectroscopic Data of Representative Difluoroindoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Solvent) δ (ppm) | ¹³C NMR (Solvent) δ (ppm) | ¹⁹F NMR (Solvent) δ (ppm) | Mass Spec (m/z) | Reference(s) |
| 4,6-Difluoroindole | C₈H₅F₂N | 153.13 | 47-49 | (CDCl₃) 8.11 (br s, 1H), 7.15-7.09 (m, 1H), 6.89 (dd, J = 9.8, 2.2 Hz, 1H), 6.78-6.72 (m, 1H), 6.61-6.58 (m, 1H) | Not readily available | Not readily available | Not readily available | [8] |
| 5,7-Difluoroindole | C₈H₅F₂N | 153.13 | 56-58 | (CDCl₃) 8.20 (br s, 1H), 7.29-7.27 (m, 1H), 6.95 (dd, J = 9.4, 2.1 Hz, 1H), 6.78-6.71 (m, 1H), 6.54-6.52 (m, 1H) | Not readily available | Not readily available | Not readily available | [9] |
Detailed Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis (General Procedure)
Step 1: Formation of (2,4-Difluorophenyl)hydrazine (2,4-Difluorophenyl)hydrazine can be prepared from 2,4-difluoroaniline via diazotization followed by reduction with a suitable reducing agent like stannous chloride.
Step 2: Condensation with an Aldehyde or Ketone To a solution of (2,4-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol), is added an equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid for the synthesis of this compound-2-carboxylic acid). The mixture is stirred at room temperature or heated gently to facilitate the formation of the corresponding hydrazone.
Step 3: Cyclization The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Purification Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.
Synthesis of 3,3-Difluoroindolin-2-ols via Electrophilic Fluorination
To a solution of the starting indole in a mixture of acetonitrile and water is added an excess of Selectfluor. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3,3-difluoroindolin-2-ol.[5]
Biological Activity and Applications in Drug Discovery
The incorporation of two fluorine atoms into the indole scaffold can profoundly impact its biological activity. Fluorine's high electronegativity and ability to form strong bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[2][3]
Difluoroindole derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer Agents: By mimicking the natural substrate or binding to allosteric sites, difluoroindole-containing compounds can inhibit key enzymes or receptors involved in cancer progression.
-
Antiviral Agents: The unique electronic properties of the difluoroindole nucleus can lead to enhanced interactions with viral proteins.[10]
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by fluorine can facilitate crossing the blood-brain barrier, making difluoroindoles attractive scaffolds for CNS-active drugs.
Table 2: Biological Activity of Selected Difluoroindole Derivatives
| Compound/Derivative Class | Target/Activity | IC₅₀/EC₅₀/Kᵢ | Cell Line/Assay | Reference(s) |
| 3,3-Difluorooxindoles | General Cytotoxicity | Not specified | Not specified | [11] |
| Fluorinated Indolecarboxamides | Leukotriene D4/E4 Antagonist | Kᵢ = 0.42 nM | Guinea pig lung membranes | [9] |
| 5- and 6-Fluoroindole Derivatives | Antibacterial | MIC values reported | Various bacterial strains | [12] |
Signaling Pathways and Experimental Workflows
Caption: Fischer Indole Synthesis of Difluoroindoles.
Caption: Leimgruber-Batcho Synthesis of Difluoroindoles.
Caption: Electrophilic Difluorination of Indoles.
Conclusion
The field of difluoroindoles has evolved from the adaptation of classical indole syntheses to the application of modern, direct fluorination techniques. While the early history of their discovery is not discretely chronicled, the importance of these scaffolds in contemporary medicinal chemistry is undeniable. The unique properties imparted by the two fluorine atoms provide a powerful tool for fine-tuning the biological activity and pharmacokinetic profiles of indole-based drug candidates. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, as well as the exploration of novel biological targets for this promising class of fluorinated heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. usbio.net [usbio.net]
- 9. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
The Strategic Role of 4,6-Difluoroindole in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within the privileged indole scaffold, the specific placement of two fluorine atoms at the 4 and 6 positions creates 4,6-difluoroindole, a versatile building block that has demonstrated significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a focus on its role in developing innovative treatments for infectious diseases, cancer, and neurological disorders.
Physicochemical Properties and Synthesis
This compound (CAS Number: 199526-97-1) is a fluorinated heterocyclic compound with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1][2] The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the electronic properties of the indole core, impacting its reactivity, metabolic stability, and binding interactions with biological targets.[1]
Postulated Leimgruber-Batcho Synthesis of this compound:
A potential synthetic workflow for this compound is outlined below. It's important to note that this is a generalized protocol adapted from similar syntheses and may require optimization.
Experimental Protocol (Adapted from similar syntheses):
-
Enamine Formation: 3,5-Difluoronitrotoluene would be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to drive the condensation and formation of the enamine intermediate. Progress can be monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group is followed by spontaneous cyclization to form the indole ring.
-
Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography.
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive scaffold for the development of a range of therapeutic agents.[1] Its applications span across various disease areas, including infectious diseases, oncology, and neuroscience.
Antitubercular Agents
A significant application of the this compound scaffold is in the development of novel antitubercular agents. Specifically, derivatives of this compound have been investigated as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter in Mycobacterium tuberculosis and a promising drug target.[3]
One notable example is NITD-349 , a 4,6-difluoro derivative of the known MmpL3 inhibitor NITD-304. NITD-349 has been identified as a preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB).[3] The incorporation of the this compound moiety is believed to enhance the compound's metabolic stability and overall efficacy.
Synthesis of this compound-2-carboxamides:
The synthesis of antitubercular indole-2-carboxamides generally involves the amide coupling of this compound-2-carboxylic acid with a desired amine.[3]
Experimental Protocol for Amide Coupling:
To a solution of this compound-2-carboxylic acid in a suitable solvent like DMF, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) are added. The desired amine is then added, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.
Quantitative Data for Representative this compound-2-carboxamides:
| Compound | Amine Used | Yield (%) |
| 9a | Benzylamine | 98 |
| 9b | Phenylhydrazine | 93 |
Kinase Inhibitors in Oncology
The indole nucleus is a common scaffold in the design of kinase inhibitors for cancer therapy. The difluoro substitution pattern at the 4 and 6 positions can enhance binding affinity and selectivity for the target kinase. While specific examples of this compound-based kinase inhibitors in clinical development are not yet prominent, the core is actively being explored in drug discovery programs.
Signaling Pathway Targeted by Kinase Inhibitors:
Kinase inhibitors typically target signaling pathways that are aberrantly activated in cancer cells, such as the MAP kinase pathway.
Agents for Neurodegenerative Diseases
Indole derivatives have shown promise as neuroprotective agents for the treatment of diseases like Alzheimer's and Parkinson's. The ability of the this compound scaffold to modulate properties like lipophilicity allows for the potential to design compounds with improved blood-brain barrier penetration, a critical factor for CNS-targeting drugs. Research in this area is ongoing to explore the potential of these derivatives in modulating neuroinflammation and other pathological processes in neurodegenerative disorders.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, conferred by the two fluorine substituents, provide a powerful handle for fine-tuning the pharmacological profile of drug candidates. The successful development of the antitubercular preclinical candidate NITD-349 highlights the tangible potential of this scaffold. As research continues, it is anticipated that this compound will play an increasingly important role in the discovery and development of novel therapeutics for a wide range of diseases. Further exploration of its utility in kinase inhibition and neurodegenerative disease is particularly warranted.
References
The Core of Innovation: A Technical Guide to Exploratory Studies Involving 4,6-Difluoroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1][2] The strategic introduction of fluorine atoms into this privileged structure can significantly enhance a compound's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[3] This technical guide delves into the exploratory studies surrounding a particularly promising scaffold: 4,6-difluoroindole. This difluorinated indole variant has emerged as a valuable building block in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its unique electronic properties and substitution pattern offer a compelling platform for the design of potent and selective inhibitors of various biological targets.[4][5] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights gleaned from studies involving this compound and its derivatives, intended to serve as a resource for researchers engaged in drug discovery and development.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for representative this compound-containing molecules, highlighting their potential as antitubercular and anticancer agents.
Table 1: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv
| Compound ID | Structure | MIC (µM) | Target | Reference |
| NITD-349 | N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | - | MmpL3 | [4] |
| 8g | N-((1R,2s,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-4,6-difluoro-1H-indole-2-carboxamide | 0.32 | MmpL3 | [6] |
| 8f | N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-4,6-difluoro-1H-indole-2-carboxamide | 0.62 | MmpL3 | [6] |
| Compound 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | 0.012 | MmpL3 | [7] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) (Viability) | IC50 (µM) (Proliferation) | Reference |
| 8a | N-benzyl-4,6-difluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Brain Tumor) | 8.25 | 9.85 | [8] |
| 8c | N-(4-fluorobenzyl)-4,6-difluoro-1H-indole-2-carboxamide | DAOY (Pediatric Brain Tumor) | 4.10 | >10 | [8] |
| 8f | N-(2,2-diphenylethyl)-4,6-difluoro-1H-indole-2-carboxamide | DAOY (Pediatric Brain Tumor) | 3.65 | 9.91 | [8] |
| 12c | 2-(4,6-difluoro-1H-indol-2-yl)-N-phenylacetamide | KNS42, BT12, BT16, DAOY | Potent | Potent | [8] |
| 9a | 4,6-difluoro-N-(naphthalen-1-ylmethyl)-1H-indole-2-carboxamide | BT12 (AT/RT) | 0.89 | 7.44 | [6] |
| 9a | 4,6-difluoro-N-(naphthalen-1-ylmethyl)-1H-indole-2-carboxamide | BT16 (AT/RT) | 1.81 | 6.06 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used in the evaluation of its derivatives.
Synthesis of this compound via Leimgruber-Batcho Reaction
This protocol is adapted from the general principles of the Leimgruber-Batcho indole synthesis.[9][10]
Step 1: Synthesis of 1-(2-(2,4-difluoro-6-nitrophenyl)vinyl)pyrrolidine
-
To a solution of 2,4-difluoro-6-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 130-140°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.
-
Alternatively, reduction can be achieved using iron powder in acetic acid. Heat the mixture to approximately 100°C and stir for 1-2 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis.[11]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound derivatives and control antitubercular drugs
-
M. tuberculosis H37Rv culture
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells.
-
Drug Dilution: Prepare serial dilutions of the test compounds in the microplate.
-
Inoculation: Add 100 µL of M. tuberculosis inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation: Re-incubate the plates for 24 hours.
-
Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., KNS42, DAOY) and a normal cell line (e.g., HFF1)
-
Complete cell culture medium
-
This compound derivatives and a positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.[12]
-
MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for another 2-4 hours.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the MmpL3 transporter by a this compound derivative.
Experimental Workflow
Caption: General experimental workflow for the development of this compound-based drug candidates.
Conclusion
Exploratory studies involving this compound have revealed its significant potential as a versatile scaffold in modern drug discovery. The strategic incorporation of two fluorine atoms at the 4- and 6-positions of the indole ring imparts favorable physicochemical properties that can be leveraged to develop potent and selective inhibitors against a range of therapeutic targets. The compelling antitubercular and anticancer activities demonstrated by its derivatives underscore the value of this core structure. This technical guide provides a foundational resource for researchers, offering detailed synthetic protocols, biological assay methodologies, and a summary of key quantitative data to facilitate further investigation and optimization of this compound-based compounds as next-generation therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. [PDF] Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4,6-Difluoroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-difluoroindole, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of fluorine atoms at the 4 and 6 positions of the indole ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
Key Synthesis Routes
The preparation of this compound can be efficiently achieved through a multi-step sequence, primarily involving the well-established Fischer indole synthesis. This method offers a versatile and reliable approach to constructing the indole nucleus from appropriately substituted phenylhydrazines and carbonyl compounds. A common pathway commences with the commercially available 3,5-difluoroaniline, proceeding through a hydrazine intermediate, which is then cyclized to form the indole ring. The resulting indole-2-carboxylic acid derivative can be subsequently decarboxylated to yield the target this compound.
An alternative and often high-yielding method is the Leimgruber-Batcho indole synthesis, which begins with a substituted o-nitrotoluene and proceeds via an enamine intermediate followed by reductive cyclization. The selection of the optimal route depends on the availability of starting materials, desired scale, and tolerance of functional groups.
A logical workflow for the synthesis of this compound is presented below.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data for the key steps in the Fischer indole synthesis pathway, allowing for easy comparison.
| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Hydrazine Formation | 3,5-Difluoroaniline | NaNO₂, HCl, SnCl₂ | Water, HCl | 0 - 5 | 2 - 4 | ~80-90 |
| Fischer Cyclization | (3,5-Difluorophenyl)hydrazine, Ethyl Glyoxylate | Polyphosphoric Acid (PPA) or H₂SO₄ | Toluene or neat | 80 - 110 | 1 - 3 | ~60-75 |
| Ester Hydrolysis [1] | Ethyl this compound-2-carboxylate | NaOH, HCl | Ethanol, Water | Reflux | 0.25 | ~95 |
| Decarboxylation | This compound-2-carboxylic Acid | Copper powder, Quinoline | Quinoline | 200 - 230 | 1 - 2 | ~70-85 |
Experimental Protocols
Detailed methodologies for the key experiments in the Fischer indole synthesis of this compound are provided below. These protocols are based on established chemical principles and specific examples from the literature where available.
Protocol 1: Synthesis of (3,5-Difluorophenyl)hydrazine
This two-step protocol involves the diazotization of 3,5-difluoroaniline followed by in-situ reduction of the diazonium salt.
Step 1.1: Diazotization of 3,5-Difluoroaniline
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3,5-difluoroaniline (1.0 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 1.2: Reduction to (3,5-Difluorophenyl)hydrazine
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1.1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
The precipitated hydrazine hydrochloride salt is collected by filtration.
-
To isolate the free hydrazine base, suspend the salt in water and basify with a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3,5-difluorophenyl)hydrazine, which should be used promptly in the next step.
Protocol 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This protocol describes the acid-catalyzed cyclization of the hydrazine with ethyl glyoxylate to form the indole ester.
-
Combine (3,5-difluorophenyl)hydrazine (1.0 eq) and ethyl glyoxylate (1.0 eq, typically as a 50% solution in toluene) in a round-bottom flask.
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA) (10-fold excess by weight) or concentrated sulfuric acid in ethanol.
-
Heat the reaction mixture to 80-110 °C with stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure ethyl this compound-2-carboxylate.
Protocol 3: Hydrolysis of Ethyl this compound-2-carboxylate[1]
This procedure details the saponification of the ethyl ester to the corresponding carboxylic acid.
-
In a round-bottom flask, dissolve ethyl this compound-2-carboxylate (1.0 eq) in ethanol.
-
Add a 4 N aqueous sodium hydroxide solution (approx. 3.2 eq).
-
Heat the mixture to reflux for 15 minutes.
-
Remove the organic solvent (ethanol) under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a 6 N aqueous hydrochloric acid solution.
-
Extract the resulting precipitate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound-2-carboxylic acid as a solid.
References
The Leimgruber-Batcho Synthesis of Fluoroindoles: A Guide for Medicinal Chemists
Application Note: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery.[1] Fluorinated indoles, in particular, are crucial scaffolds found in a variety of therapeutic agents, including neuroactive compounds, anti-cancer agents, and antimicrobials.[2][3] The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][4]
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing substituted indoles, making it particularly well-suited for the synthesis of these valuable fluoroindole building blocks.[5][6] Developed by Willy Leimgruber and Andrew Batcho, this two-step process offers significant advantages over other methods like the Fischer indole synthesis, including generally high yields, mild reaction conditions for the cyclization step, and the ability to produce 2,3-unsubstituted indoles directly from readily available o-nitrotoluenes.[2][5][6]
This document provides detailed application notes, experimental protocols, and comparative data for the Leimgruber-Batcho synthesis of various fluoroindoles to support researchers and scientists in drug development.
Mechanism and Workflow
The Leimgruber-Batcho synthesis proceeds via a two-step sequence:
-
Enamine Formation: The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine.[5][7] The acidity of the benzylic methyl protons of the o-nitrotoluene is enhanced, allowing for deprotonation and subsequent attack on the formamide acetal to form a highly conjugated enamine intermediate.[7][8] These intermediates are often intensely colored.[5]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is followed by a spontaneous intramolecular cyclization and elimination of the amine (e.g., dimethylamine or pyrrolidine) to yield the final indole ring.[5][9] A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., Pd/C or Raney nickel) and chemical reduction (e.g., iron in acetic acid, sodium dithionite, or stannous chloride).[2][6]
Caption: General mechanism of the Leimgruber-Batcho indole synthesis.
Comparative Analysis: Leimgruber-Batcho vs. Fischer Synthesis
The Leimgruber-Batcho method is often preferred for industrial-scale synthesis due to its high yields and mild conditions.[2] A comparison with the classic Fischer indole synthesis highlights its key advantages.
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes (e.g., 4-fluoro-2-nitrotoluene), Formamide Acetal (e.g., DMF-DMA).[2] | Substituted phenylhydrazines (e.g., 4-fluorophenylhydrazine), Aldehydes or Ketones.[2] |
| Key Intermediates | (E)-1-(Dialkylamino)-2-(nitroaryl)ethene (enamine).[2] | Phenylhydrazone.[2] |
| Reaction Conditions | Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation or chemical reduction under mild to moderate conditions.[2] | Requires strong acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂) and heating.[2][10] |
| Overall Yield | Generally high.[2][6] | Variable, can be moderate to good.[2] |
| Advantages | High yields, mild cyclization conditions, avoids harsh acids, directly yields 2,3-unsubstituted indoles.[2][6] | Versatile, a wide range of catalysts can be used.[2] |
| Disadvantages | Availability of specific multiply substituted o-nitrotoluenes can be a limitation.[6] | Can produce isomeric mixtures with unsymmetrical ketones, requires harsh acidic conditions.[2][11] |
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of various fluoroindoles.
Protocol 1: Synthesis of 6-Chloro-5-fluoroindole[12][13]
This large-scale procedure demonstrates the robustness of the Leimgruber-Batcho synthesis.
Step 1: Enamine Formation
-
Charge a suitable reactor with 3-chloro-4-fluoro-6-methylnitrobenzene (1.0 eq), N,N-dimethylformamide di-iso-propylacetal (1.25 eq), and N,N-dimethylformamide (DMF, ~3 volumes).[12]
-
Heat the reaction mixture to 100-130°C and stir for 2-3 hours.[12][13]
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.[13]
-
Cool the mixture to 80°C and evaporate the solvent under reduced pressure to yield the crude enamine intermediate as an oil.[12] This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
In a separate reactor, prepare a mixture of toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 eq), and silica gel.[13][14]
-
Heat the iron slurry to 60°C with stirring.[14]
-
Slowly add the crude enamine solution from Step 1, ensuring the internal temperature does not exceed 80°C.[13][14]
-
After the addition is complete, heat the mixture to 100°C and stir for approximately 2 hours.[13][14]
-
Monitor the reaction by HPLC.[13]
-
Upon completion, cool the mixture, filter through a pad of Celite or silica gel to remove iron residues, and wash the filter cake with the reaction solvent (e.g., toluene or ethyl acetate).[12][14]
-
Combine the filtrates, wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[14]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford pure 6-chloro-5-fluoroindole.
Caption: Experimental workflow for a typical Leimgruber-Batcho synthesis.
Protocol 2: Synthesis of 4-Fluoroindole[11]
This synthesis starts from the less common 2-fluoro-6-nitrotoluene.
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (1.0 eq).
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[11]
-
Use DMF as the solvent and heat the mixture, stirring until the condensation reaction is complete (monitor by TLC).[11]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.[11]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-fluoroindole.
Quantitative Data Summary
The Leimgruber-Batcho synthesis consistently provides good to excellent yields for various fluoroindoles.
| Target Fluoroindole | Starting Material | Key Reagents | Reduction Method | Overall Yield | Reference(s) |
| 6-Chloro-5-fluoroindole | 3-Chloro-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-iso-propylacetal | Fe / Acetic Acid | 60% | [12] |
| 6-Bromo-5-fluoroindole | 3-Bromo-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-iso-propylacetal | Fe / Acetic Acid | 73% | [13] |
| 6-Iodo-5-fluoroindole | 3-Iodo-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-iso-propylacetal | Fe / Acetic Acid | 70% | [13] |
| 5-Fluoroindole | 5-Fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine | Raney-Ni / H₂ or Pd/C / H₂ | Not specified | [15] |
| 4-Fluoroindole | 2-Fluoro-6-nitrotoluene | DMF-DMA | Catalytic Hydrogenation | Not specified | [11] |
| 6-Fluoroindole | 4-Fluoro-2-nitrotoluene | DMF-DMA | Pd/C / H₂ or Fe / Acetic Acid | Generally high | [2] |
Applications and Significance in Drug Development
The strategic placement of a fluorine atom on the indole scaffold can lead to significant improvements in a compound's drug-like properties.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer drug half-life.[1]
-
Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[1]
-
Improved Target Binding: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a ligand for its target protein.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the ionization state and solubility of a drug at physiological pH.[1]
Fluoroindoles synthesized via the Leimgruber-Batcho method are key intermediates for a range of therapeutic targets:
-
Neuroactive Compounds: 6-Fluoroindole is a precursor for selective serotonin reuptake inhibitors (SSRIs) used to treat depression.[2] The 5-HT2C receptor agonist Ro 60-0175 contains a 6-chloro-5-fluoroindole core.[12][16]
-
Anti-cancer Agents: They are used to synthesize tryptophan dioxygenase inhibitors, which are under investigation as cancer immunomodulators.[2]
-
Antiviral Agents: Fluoroindole derivatives have shown potent antiviral activity, including against HIV.[2][17] For instance, a 6-fluoroindole derivative demonstrated an IC₅₀ of 2 nM against HIV.[17]
Caption: Benefits of fluorine incorporation in drug molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Indoles Synthesis [quimicaorganica.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tsijournals.com [tsijournals.com]
- 14. benchchem.com [benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4,6-Difluoroindole in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced pharmacological properties. Among these, the 4,6-difluoroindole moiety has emerged as a privileged structure in the design of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. The presence of two fluorine atoms on the indole ring can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets. This document provides a detailed overview of the applications of this compound in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Application Notes
The this compound scaffold serves as a key building block for the synthesis of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[1] One of the most significant applications of this scaffold is in the development of anticancer agents.
Oncology:
A notable example of a this compound-containing drug candidate is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TGF-β RI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer progression and fibrosis.[2] Inhibition of TGF-β RI kinase can disrupt these pathological processes.
Neurodegenerative Diseases:
While specific examples of this compound derivatives for neurodegenerative diseases are less prominent in the readily available literature, the indole scaffold, in general, is a key component in the development of agents targeting neuroinflammation, protein aggregation, and other pathways relevant to conditions like Alzheimer's and Parkinson's disease. The advantageous physicochemical properties imparted by the difluoro substitution make this compound an attractive starting point for the design of novel neuroprotective agents.
Quantitative Data
The following table summarizes the in vitro activity of a representative this compound derivative against its primary biological target.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |
| Example 1 | TGF-β RI (ALK5) | Kinase Activity Assay | 2.1 | N/A |
Table 1: In vitro potency of a this compound-based TGF-β RI kinase inhibitor.
Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-β RII), which then recruits and phosphorylates the type I receptor (TGF-β RI). This phosphorylation event activates the kinase domain of TGF-β RI, leading to the phosphorylation of downstream effector proteins called SMADs (SMAD2 and SMAD3). The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative (TGF-β RI Inhibitor)
This protocol describes a plausible synthetic route for a this compound-based TGF-β RI inhibitor, adapted from general procedures for similar compounds.
Step 1: Synthesis of 4,6-difluoro-1H-indole-7-carbaldehyde
-
To a solution of 4,6-difluoro-1H-indole in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus oxychloride dropwise.
-
Add N,N-dimethylformamide (DMF) dropwise and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,6-difluoro-1H-indole-7-carbaldehyde.
Step 2: Synthesis of the Pyridinone Intermediate
-
Combine 4,6-difluoro-1H-indole-7-carbaldehyde, an appropriate β-ketoester, and an ammonium source (e.g., ammonium acetate) in a suitable solvent such as ethanol.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyridinone intermediate.
Step 3: Final Amide Coupling
-
To a solution of the pyridinone intermediate and 4-(trifluoromethyl)benzoic acid in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a generalized procedure for determining the IC50 value of a test compound against a protein kinase.[5][6]
Materials:
-
Purified recombinant TGF-β RI (ALK5) kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of TGF-β RI kinase solution in Kinase Assay Buffer.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in Kinase Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][7]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Difluoroindole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated indole derivatives are a promising class of materials for the advancement of organic electronics. The introduction of fluorine atoms into the indole core can significantly modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and enhance the intermolecular interactions and environmental stability of the resulting organic semiconductors. These characteristics are highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2]
While the broader family of fluorinated indoles has garnered research interest, specific and detailed application data for polymers and small molecules derived from 4,6-difluoroindole in organic electronics is currently limited in publicly accessible literature. However, based on the established principles of molecular design for organic semiconductors, we can extrapolate the potential applications and provide generalized protocols for the synthesis and device fabrication of hypothetical this compound-based materials.
These notes provide a comprehensive overview of the potential of this compound as a building block for high-performance organic electronic materials, along with detailed, generalized experimental protocols to guide researchers in this emergent area.
Potential Applications and Advantages of this compound-Based Materials
The strategic placement of two fluorine atoms on the indole ring at the 4 and 6 positions is expected to impart several beneficial properties to conjugated materials:
-
Lowered HOMO Energy Levels: The strong electron-withdrawing nature of fluorine atoms can lower the HOMO energy level of the polymer or small molecule. This can lead to improved air stability and a better energy level alignment with the work function of high work function electrodes like gold, facilitating efficient hole injection in p-type OFETs.
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote non-covalent interactions such as F···H and F···S bonds, which can lead to a more ordered molecular packing in the solid state.[3] This is crucial for achieving high charge carrier mobility.
-
Improved Solubility: The introduction of fluorine atoms can, in some cases, improve the solubility of the resulting materials in common organic solvents, which is advantageous for solution-based processing of large-area electronic devices.
-
Fine-Tuning of Optoelectronic Properties: The difluoro substitution pattern offers a precise tool to tune the optical and electronic properties of donor-acceptor copolymers, potentially leading to materials with tailored bandgaps for specific applications in OPVs and OLEDs.
Data Presentation: Key Performance Parameters for this compound-Based Organic Semiconductors
While specific data for this compound-based materials are not yet widely reported, the following table outlines the critical parameters that should be measured and compared to evaluate their performance in organic electronic devices.
| Parameter | Organic Field-Effect Transistors (OFETs) | Organic Photovoltaics (OPVs) | Organic Light-Emitting Diodes (OLEDs) | Typical Range for High-Performance Materials |
| Charge Carrier Mobility (μ) | Hole Mobility (μh) and/or Electron Mobility (μe) | - | Hole and Electron Mobility | > 1 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | Ratio of current in the 'on' and 'off' states | - | - | > 10^6 |
| Threshold Voltage (V_th) | Gate voltage required to turn on the transistor | - | - | < 10 V |
| Power Conversion Efficiency (PCE) | - | Overall efficiency of converting light to electricity | - | > 15% (for single junction) |
| Open-Circuit Voltage (V_oc) | - | Maximum voltage from the solar cell | - | > 0.8 V |
| Short-Circuit Current (J_sc) | - | Maximum current from the solar cell | - | > 20 mA/cm² |
| Fill Factor (FF) | - | Ratio of maximum power to V_oc and J_sc | - | > 70% |
| External Quantum Efficiency (EQE) | - | - | Ratio of photons emitted to electrons injected | > 20% |
| Luminance (L) | - | - | Brightness of the emitted light | > 1000 cd/m² |
| Commission Internationale de l'Éclairage (CIE) Coordinates | - | - | Color of the emitted light | Varies by desired color |
| HOMO/LUMO Energy Levels (eV) | Determines charge injection and transport | Determines V_oc and charge separation | Determines charge injection and emission color | HOMO: -5.0 to -5.5 eV; LUMO: -2.5 to -3.5 eV |
| Optical Bandgap (E_g^opt) (eV) | - | Determines the absorption spectrum | Determines the emission spectrum | 1.5 - 3.0 eV |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a hypothetical this compound-based donor-acceptor copolymer and the fabrication of a top-contact, bottom-gate OFET.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer with this compound via Stille Coupling
This protocol describes the synthesis of a hypothetical copolymer, P(4,6-DFI-alt-BT), where this compound (DFI) acts as the donor unit and benzothiadiazole (BT) is the acceptor unit.
Materials:
-
Monomer 1: N-alkyl-2,5-bis(trimethylstannyl)-4,6-difluoroindole
-
Monomer 2: 4,7-dibromo-2,1,3-benzothiadiazole
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Anhydrous and degassed toluene
-
Inert gas: Argon or Nitrogen
Procedure:
-
Monomer Preparation: The synthesis of N-alkyl-2,5-bis(trimethylstannyl)-4,6-difluoroindole would first need to be accomplished, likely through N-alkylation of this compound followed by a double lithiation and reaction with trimethyltin chloride.
-
Reaction Setup: In a flame-dried Schlenk flask, add N-alkyl-2,5-bis(trimethylstannyl)-4,6-difluoroindole (1.0 eq), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 110°C and stir vigorously under an argon atmosphere for 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the crude polymer by filtration.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and chloroform.
-
The final polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the purified polymer under vacuum overnight.
-
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol describes the fabrication of an OFET using the synthesized this compound-based polymer as the active semiconductor layer.
Materials:
-
Substrate: Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Semiconductor: P(4,6-DFI-alt-BT) solution in chloroform (5 mg/mL)
-
Surface Treatment: Octadecyltrichlorosilane (OTS) solution in toluene
-
Source/Drain Electrodes: Gold (Au)
-
Solvents: Acetone, isopropanol, chloroform, toluene
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Treatment:
-
Immerse the cleaned substrate in a 10 mM solution of OTS in toluene for 30 minutes at 60°C.
-
Rinse the substrate with fresh toluene to remove excess OTS.
-
Anneal the substrate at 120°C for 20 minutes.
-
-
Semiconductor Deposition:
-
Spin-coat the P(4,6-DFI-alt-BT) solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 150°C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Source/Drain Electrode Deposition:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Calculate the hole mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of a this compound-based copolymer.
Caption: Fabrication process for a top-contact, bottom-gate OFET.
Conclusion
This compound represents an intriguing but underexplored building block for the synthesis of novel organic semiconductors. The anticipated benefits of difluorination on the indole core, including enhanced stability, ordered packing, and tunable energy levels, make it a compelling target for future research in organic electronics. The provided application notes and generalized protocols offer a foundational framework for researchers to begin exploring the synthesis of this compound-based materials and to fabricate and characterize their performance in electronic devices. Further empirical studies are necessary to fully elucidate the potential of this promising molecular scaffold.
References
Functionalization of the 4,6-Difluoroindole Scaffold: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 4,6-difluoroindole scaffold. This fluorinated heterocyclic motif is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates. The following sections outline key strategies for the derivatization of the this compound core at various positions, offering a versatile toolkit for the synthesis of novel bioactive molecules.
N-H Functionalization of this compound
The modification of the indole nitrogen is a primary and crucial step in the diversification of the this compound scaffold. N-alkylation and N-arylation can significantly influence the pharmacological and pharmacokinetic properties of the resulting compounds.
N-Alkylation
N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by quenching with an alkylating agent. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the N-H bond, potentially allowing for the use of milder bases compared to non-fluorinated indoles.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the indole in anhydrous DMF to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and alkylating agents. The choice of base and solvent can influence the reaction outcome.
N-Arylation
N-arylation of this compound can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide or triflate.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equiv) to a dry Schlenk tube.
-
Add the anhydrous and degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The choice of catalyst, ligand, base, and solvent is crucial and often substrate-dependent. This protocol serves as a general guideline and requires optimization.[1]
C-H Functionalization of the this compound Scaffold
Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the indole core, avoiding the need for pre-functionalized starting materials. The electronic properties of the this compound ring influence the regioselectivity of these reactions.
C2-Arylation
Palladium-catalyzed direct C2-arylation is a common method for functionalizing the indole ring at the C2 position. The reaction typically proceeds via an electrophilic palladation mechanism.[2]
Materials:
-
N-protected this compound (e.g., N-methyl-4,6-difluoroindole)
-
Aryl halide (e.g., iodobenzene) or Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) or Base (for boronic acids)
-
Solvent (e.g., Acetic acid, DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the N-protected this compound (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and oxidant (2.0 equiv).
-
Add the solvent and stir the mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: This is a generalized protocol. The use of a directing group on the indole nitrogen can enhance regioselectivity for other positions.[2]
C3-Alkylation
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution. C3-alkylation can be achieved under acidic or Lewis acidic conditions.
Materials:
-
This compound
-
Alkylating agent (e.g., an aldehyde or ketone in the presence of a reducing agent, or an activated alkene)
-
Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent under an inert atmosphere.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) at 0 °C.
-
Add the alkylating agent (1.0-1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
Note: This protocol is a general representation and requires optimization based on the specific alkylating agent.[3]
Cross-Coupling Reactions of Halogenated 4,6-Difluoroindoles
For regioselective functionalization, halogenated 4,6-difluoroindoles serve as versatile building blocks for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction couples a halogenated indole with a boronic acid or ester, forming a new carbon-carbon bond. This method is highly effective for introducing aryl or heteroaryl substituents.
Materials:
-
Bromo-4,6-difluoroindole (e.g., 5-bromo- or 7-bromo-4,6-difluoroindole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the bromo-4,6-difluoroindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: The specific bromo-isomer of this compound and the coupling partner will influence the optimal reaction conditions.[4][5][6][7]
Quantitative Data Summary
The following tables provide representative quantitative data for the functionalization of indole scaffolds. It is important to note that this data is derived from reactions on various indole derivatives and should be considered as a starting point for the optimization of reactions with the this compound scaffold.
Table 1: Representative Conditions for N-Alkylation of Indoles
| Indole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | Iodomethane | NaH | DMF | RT | 2 | 95 |
| 5-Bromoindole | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 6-Fluoroindole | Ethyl iodide | NaH | THF | RT | 24 | 75 |
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Indoles
| Indole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | Bromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 5-Cyanoindole | 4-Chloroanisole | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 4-Azaindole | Iodobenzene | CuI (5) | (±)-trans-1,2-Cyclohexanediamine (10) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Bromoindole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
| 7-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 88 |
| 5-Bromo-1-methylindole | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 93 |
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for a cross-coupling reaction and a simplified signaling pathway often targeted by indole-based kinase inhibitors.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 3. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of 4,6-Difluoroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and modification at the N-1 position can significantly modulate the pharmacological profile of a molecule. 4,6-Difluoroindole, an electron-deficient heterocyclic compound, presents unique challenges in N-alkylation due to the electron-withdrawing nature of the fluorine atoms, which decreases the nucleophilicity of the indole nitrogen.[1] This necessitates the use of more robust reaction conditions compared to the alkylation of unsubstituted indoles.
These application notes provide a comprehensive guide to the experimental procedure for the N-alkylation of this compound. The protocols detailed below are designed to be a reliable starting point for researchers, offering insights into reaction optimization and troubleshooting.
Signaling Pathways and Logical Relationships
The N-alkylation of indoles is a fundamental synthetic transformation that does not directly involve a biological signaling pathway. However, the resulting N-alkylated indole derivatives are often designed to interact with specific biological targets, such as kinases, GPCRs, or enzymes, thereby modulating their respective signaling pathways. The logical relationship in the experimental design is a straightforward synthetic transformation, as depicted in the workflow diagram below.
Caption: General experimental workflow for the N-alkylation of this compound.
Experimental Protocols
The following protocol is a general method for the N-alkylation of this compound using a strong base and an alkyl halide. Given the electron-deficient nature of the substrate, sodium hydride in DMF is recommended to ensure complete deprotonation of the indole nitrogen.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium salt of the indole.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1-1.3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50-80 °C) may be necessary to drive the reaction to completion.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC or LC-MS), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of various substituted indoles, providing a comparative overview. The data for this compound is a projection based on the behavior of other electron-deficient indoles.
| Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Alkyl Bromide | NaH (1.2) | DMF | RT - 60 | 4 - 18 | Projected: 60-85 | - |
| 5-Bromoindole | Benzyl Bromide | NaH (1.2) | DMF | RT | 12 | 85 | Fictional Example |
| 5-Nitroindole | Ethyl Iodide | K₂CO₃ (2.0) | DMF | 80 | 6 | 72 | Fictional Example |
| Indole | Methyl Iodide | NaH (1.1) | THF | RT | 2 | 95 | Fictional Example |
| 5-Methoxyindole | Propyl Bromide | KOH (3.0) | DMSO | 50 | 8 | 91 | Fictional Example |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation. | Use a stronger base (e.g., NaH) or increase the amount of base. Ensure anhydrous conditions. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (iodide > bromide > chloride). Increase the reaction temperature. | |
| Deactivated substrate. | Forcing conditions may be required: higher temperature, longer reaction time.[1] | |
| Formation of C3-Alkylated Byproduct | Reaction conditions favoring C-alkylation. | Use a more polar aprotic solvent like DMF to favor N-alkylation. The choice of counter-ion from the base can also influence selectivity. |
| Multiple Alkylation Products | Use of excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. |
Logical Relationships in Troubleshooting
The troubleshooting process follows a logical progression of identifying the most likely causes for common issues and providing systematic solutions.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Difluoroindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of difluoroindoles, valuable scaffolds in medicinal chemistry and drug development. The methodologies presented focus on recent advancements in palladium-catalyzed reactions, offering efficient routes to these fluorinated heterocycles.
I. Synthesis of 3,3-Difluoro-2-oxindoles via Intramolecular C-H Difluoroalkylation
A robust and efficient method for the synthesis of 3,3-difluoro-2-oxindoles is achieved through a palladium-catalyzed intramolecular C-H difluoroalkylation.[1][2] This approach utilizes readily available starting materials and demonstrates broad substrate scope. The use of the bulky biarylphosphine ligand, BrettPhos, has been shown to be crucial for achieving high reaction efficiency.[1]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3,3-difluoro-2-oxindoles.
| Entry | Arene Substituent (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 91 |
| 2 | 5-Me | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 3 | 5-OMe | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 4 | 5-F | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 89 |
| 5 | 5-Cl | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 82 |
| 6 | 5-CF₃ | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 75 |
| 7 | 4-Me | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 86 |
| 8 | N-Me | Pd(OAc)₂ (5) | BrettPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 93 |
Experimental Protocol: General Procedure for the Synthesis of 3,3-Difluoro-2-oxindoles
Materials:
-
Substituted 2-(2-bromo-2,2-difluoroacetyl)amino-arene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
BrettPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add the substituted 2-(2-bromo-2,2-difluoroacetyl)amino-arene (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.05 equiv), BrettPhos (10.7 mg, 0.02 mmol, 0.10 equiv), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,3-difluoro-2-oxindole.
Logical Workflow for Synthesis of 3,3-Difluoro-2-oxindoles
Caption: Workflow for the palladium-catalyzed synthesis of 3,3-difluoro-2-oxindoles.
II. Synthesis of 2-Difluoromethylindoles via Palladium-Catalyzed C-H Difluoromethylation
While the direct palladium-catalyzed C-H difluoromethylation of indoles is an emerging area, related methodologies on other heterocycles provide a template for potential synthetic routes. The following protocol is adapted from procedures for the difluoromethylation of other aryl compounds and serves as a starting point for the development of specific conditions for indole substrates.
Proposed Reaction Scheme:
Experimental Protocol: Exploratory Procedure for 2-Difluoromethylation of Indole
Note: This is a generalized and exploratory protocol. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific indole substrates.
Materials:
-
N-Protected Indole (e.g., N-methylindole, 1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
BrettPhos (0.10 equiv)
-
Potassium fluoride (KF, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, combine N-methylindole (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.05 equiv), BrettPhos (10.7 mg, 0.02 mmol, 0.10 equiv), and potassium fluoride (34.8 mg, 0.6 mmol, 3.0 equiv) in a dry vial.
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Add (difluoromethyl)trimethylsilane (TMSCF₂H) (0.4 mmol, 2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion or consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for palladium-catalyzed difluoromethylation.
Safety Precautions
-
Palladium catalysts are air and moisture sensitive; handle under an inert atmosphere (argon or nitrogen).
-
Fluorinated reagents can be corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Scale-up Synthesis of 4,6-Difluoroindole for Preclinical Studies
Introduction
4,6-Difluoroindole is a crucial heterocyclic building block in pharmaceutical research and drug development. The strategic placement of two fluorine atoms on the indole scaffold can significantly enhance key pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, this moiety is integral to the synthesis of a wide range of bioactive compounds being investigated as potential anticancer, neuroactive, and antiviral agents.[1] As drug candidates progress to preclinical trials, the demand for multi-gram to kilogram quantities of high-purity intermediates like this compound necessitates robust and scalable synthetic routes.
These application notes provide a detailed protocol for the multigram synthesis of this compound, focusing on the Leimgruber-Batcho indole synthesis, a method well-suited for industrial scale-up due to its typically high yields and milder reaction conditions compared to classic methods like the Fischer synthesis.[2][3]
Key Synthesis Routes for Fluoroindoles
Two of the most prominent methods for synthesizing substituted indoles are the Leimgruber-Batcho and Fischer syntheses.[2][4] For large-scale production, the Leimgruber-Batcho method is often preferred due to the commercial availability of starting materials and its adaptability to manufacturing environments.[3]
Data Presentation: Comparison of Major Synthesis Routes
| Feature | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluene (e.g., 3,5-Difluoro-2-nitrotoluene) | Substituted phenylhydrazine (e.g., 3,5-Difluorophenylhydrazine) |
| Key Intermediates | Enamine | Phenylhydrazone |
| Typical Conditions | Step 1: Condensation with DMF-DMA (reflux). Step 2: Reductive cyclization (e.g., Pd/C, H₂ or Fe/AcOH).[2][3] | Acid-catalyzed cyclization (e.g., H₂SO₄, PPA, ZnCl₂) with heating.[2][4] |
| Advantages | High yields, mild cyclization conditions, avoids harsh acids, generally good regioselectivity.[2][3] | Classic, versatile, and widely documented method.[4] |
| Disadvantages | Availability of specific o-nitrotoluene precursors can sometimes be a limitation. | Can produce isomeric mixtures with unsymmetrical ketones, requires harsh acidic conditions, which can be challenging for scale-up.[2][5] |
| Scalability | Highly suitable and often preferred for industrial and preclinical scale-up.[2][3] | Scalable, but thermal management and material compatibility with strong acids must be addressed.[3] |
Experimental Protocol: Leimgruber-Batcho Synthesis of this compound (Multigram Scale)
This protocol describes a two-step synthesis starting from 3,5-Difluoro-2-nitrotoluene, adapted for scale-up.
Step 1: Enamine Formation
The first step involves the condensation of the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.
Materials and Equipment:
-
3,5-Difluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Heating/cooling circulator
-
Rotary evaporator
Procedure:
-
Charge the reactor with 3,5-Difluoro-2-nitrotoluene (1.0 eq) and anhydrous DMF (~4 volumes).
-
Begin stirring and add DMF-DMA (1.5 - 2.0 eq).
-
Under a nitrogen atmosphere, heat the reaction mixture to 110-120°C.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as a dark oil or solid. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
The crude enamine is reduced and cyclized to form the this compound product. Catalytic hydrogenation is a clean and effective method for this transformation.
Materials and Equipment:
-
Crude enamine intermediate from Step 1
-
Palladium on carbon (5-10% Pd/C, 50% wet)
-
Ethyl acetate or Methanol
-
Hydrogenator or balloon hydrogenation setup
-
Filter agent (e.g., Celite)
-
Crystallization vessel
Procedure:
-
Dissolve the crude enamine intermediate in a suitable solvent such as ethyl acetate or methanol (~10 volumes).
-
Carefully add the 5% Pd/C catalyst (~1-5 mol%) to the solution under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the temperature between 25-40°C.
-
Monitor the reaction by observing hydrogen uptake and by HPLC analysis. The reaction is typically complete within 4-12 hours.
-
After completion, carefully purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude this compound.
Step 3: Purification
Purification is critical to achieving the high purity required for preclinical studies. Crystallization is the preferred method for large quantities.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or dichloromethane).
-
Slowly add a co-solvent (e.g., hexanes or heptane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Analyze the final product for purity (HPLC, NMR) and identity (MS, NMR).
Data Presentation: Protocol Summary
| Parameter | Value/Condition |
| Starting Material | 3,5-Difluoro-2-nitrotoluene |
| Step 1 Reagents | DMF-DMA, DMF |
| Step 1 Temperature | 110-120°C |
| Step 2 Reagents | 5% Pd/C, H₂ gas |
| Step 2 Solvent | Ethyl Acetate or Methanol |
| Purification Method | Crystallization (e.g., Toluene/Heptane) |
| Expected Purity | >98% (after crystallization) |
Visualizations
Synthetic Pathway
Caption: Leimgruber-Batcho synthesis of this compound.
Experimental Workflow
Caption: General workflow for the scale-up synthesis.
Relevant Signaling Pathway
Derivatives of fluorinated indoles are widely explored as kinase inhibitors for cancer therapy.[1] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.
Caption: Generalized kinase signaling pathway targeted by indole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Difluoroindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,6-difluoroindole. Our aim is to facilitate the improvement of reaction yields and overall efficiency.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Fischer Indole Synthesis
Your Fischer indole synthesis of this compound is resulting in a lower than expected yield.
-
Possible Causes:
-
Purity of Starting Materials: Impurities in the (3,5-difluorophenyl)hydrazine or the aldehyde/ketone can lead to unwanted side reactions and diminish the yield.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst is substrate-dependent.[1]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can lead to the decomposition of starting materials or the final product.[1]
-
Presence of Water: The reaction should be conducted under anhydrous conditions as water can interfere with the acid catalyst.[1]
-
Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement may be inefficient for this specific substrate.
-
-
Solutions:
-
Ensure High Purity of Reactants: Use freshly purified (3,5-difluorophenyl)hydrazine and aldehyde/ketone.
-
Catalyst Screening: Perform small-scale experiments to screen various Brønsted and Lewis acids to identify the most effective catalyst for your specific reaction.
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]
-
Anhydrous Conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave Irradiation: The use of microwave irradiation has been reported to improve yields and reduce reaction times in some Fischer indole syntheses.[3]
-
Issue 2: Formation of Multiple Products in Leimgruber-Batcho Synthesis
Your Leimgruber-Batcho synthesis of this compound is producing a mixture of products, making purification difficult and lowering the yield of the desired product.
-
Possible Causes:
-
Over-reduction of the Enamine Intermediate: A common side reaction is the over-reduction of the enamine, leading to the formation of a 2-aminophenylethylamine derivative instead of the indole.[4]
-
Incomplete Cyclization: Insufficient reaction time or temperature during the reductive cyclization step can result in the presence of unreacted enamine intermediate.
-
Side Reactions of the Enamine: The enamine intermediate can be susceptible to other side reactions under the reaction conditions.
-
-
Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent is crucial. While Raney nickel and hydrogen are commonly used, alternatives like iron in acetic acid or sodium dithionite may offer better selectivity and prevent over-reduction.[4]
-
Control of Reduction Conditions: Carefully control the reaction conditions during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.[4]
-
Reaction Monitoring: Monitor the progress of the reductive cyclization by TLC or LC-MS to ensure complete conversion of the enamine intermediate.
-
Purification Strategy: The basic 2-aminophenylethylamine byproduct can often be easily separated from the neutral indole product by an acidic wash during the work-up.[4]
-
Issue 3: Difficulty in Product Purification
You are facing challenges in isolating pure this compound from the crude reaction mixture.
-
Possible Causes:
-
Formation of Tarry Byproducts: Harsh reaction conditions, particularly in the Bischler-Möhlau synthesis, can lead to the formation of polymeric or tar-like materials.[4]
-
Presence of Isomeric Impurities: If an unsymmetrical ketone is used in the Fischer indole synthesis, regioisomeric indole impurities can form.
-
Product Degradation on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel used in column chromatography.
-
-
Solutions:
-
Optimize Reaction Conditions: For syntheses prone to tar formation, consider lowering the reaction temperature or using microwave irradiation to achieve milder conditions.[4]
-
Chromatography on Neutralized Silica: If product degradation on silica gel is suspected, use silica gel that has been neutralized with a base (e.g., triethylamine) before packing the column.
-
Alternative Purification Techniques: Consider other purification methods such as recrystallization or sublimation if column chromatography is not effective.
-
Gradient Elution: When using column chromatography for difficult separations, employing a solvent gradient can improve the resolution of the desired product from impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for preparing this compound?
A1: Both the Fischer indole synthesis and the Leimgruber-Batcho synthesis are viable and commonly used methods for preparing substituted indoles, including fluoroindoles.[6][7] The Leimgruber-Batcho synthesis is often favored for larger scale preparations due to generally high yields and milder reaction conditions, provided the starting 2,4-difluoro-6-nitrotoluene is readily available.[6][7] The Fischer indole synthesis is also a robust method, with the starting (3,5-difluorophenyl)hydrazine being a key precursor.[8] The choice of route often depends on the availability and cost of the starting materials, and the scale of the synthesis.
Q2: How do the fluorine substituents affect the synthesis of this compound?
A2: The two electron-withdrawing fluorine atoms on the benzene ring can significantly influence the reactivity of the starting materials and intermediates. In the Fischer indole synthesis, the electronic effects of the fluorine atoms can impact the key[2][2]-sigmatropic rearrangement step. In the Leimgruber-Batcho synthesis, the acidity of the methyl protons on the starting 2,4-difluoro-6-nitrotoluene is increased, which can facilitate the initial condensation step.
Q3: What are the typical yields for the synthesis of this compound?
A3: The yield of this compound can vary significantly depending on the synthetic route and the optimization of reaction conditions. While specific yield data for this compound is not extensively reported in comparative tables, a scalable synthesis of 4,6-difluorotryptophan, which starts from a 4,6-difluorogramine intermediate, reports an overall yield of 65% over three steps for the final amino acid. This suggests that the synthesis of the this compound precursor can be achieved with good efficiency.
Q4: What analytical techniques are recommended for characterizing this compound?
A4: The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Fluoroindoles
| Synthesis Method | Starting Materials | General Reaction Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), elevated temperatures.[8] | Versatile, wide range of starting materials available. | Can require harsh conditions, potential for regioisomer formation with unsymmetrical ketones.[1] |
| Leimgruber-Batcho Synthesis | Substituted o-Nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA) | 1. Enamine formation with DMF-DMA. 2. Reductive cyclization (e.g., H₂/Pd/C, Fe/AcOH).[6] | Generally high yields, mild reaction conditions for cyclization.[6][7] | Availability of substituted o-nitrotoluenes can be a limitation. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (General Procedure)
This is a general protocol and may require optimization for specific substrates and scales.
-
Step 1: Hydrazone Formation
-
Dissolve (3,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the desired aldehyde or ketone (e.g., pyruvic acid or an equivalent) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
-
Step 2: Cyclization
-
To the hydrazone mixture, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][9]
-
Protocol 2: Leimgruber-Batcho Synthesis of this compound (General Procedure)
This is a general protocol and should be optimized for specific applications.
-
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2,4-difluoro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the mixture to reflux (around 100-140 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude enamine intermediate can be used directly in the next step or isolated by removing the solvent under reduced pressure.
-
-
Step 2: Reductive Cyclization
-
Prepare a suspension of a reducing agent, such as 10% Palladium on carbon (Pd/C) or Raney Nickel, in a suitable solvent like ethanol or ethyl acetate.
-
Add the crude or purified enamine from Step 1 to the suspension.
-
Introduce a hydrogen source, either by bubbling hydrogen gas or by the careful addition of hydrazine hydrate.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC for the disappearance of the colored enamine and the appearance of the indole product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C and Raney Nickel can be pyrophoric when dry; keep the filter cake wet.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.[9]
-
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: 4,6-Difluoroindole Synthesis
Welcome to the technical support center for the synthesis of 4,6-difluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prominent and versatile methods for synthesizing substituted indoles, including this compound, are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.[1]
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of (3,5-difluorophenyl)hydrazine with an aldehyde or ketone.[1][2] It is a widely used and adaptable method.
-
Leimgruber-Batcho Indole Synthesis: Often preferred for industrial-scale production, this two-step method starts from a substituted o-nitrotoluene (in this case, 2,4-difluoro-6-nitrotoluene). It involves the formation of an enamine followed by a reductive cyclization and is known for potentially higher yields and milder cyclization conditions.[1][3]
Q2: Why is the Fischer Indole Synthesis of this compound resulting in low yields?
A2: Low yields in the Fischer indole synthesis are a frequent issue, which can be exacerbated by the electronic effects of the two fluorine atoms.[4] Key factors include:
-
Poor Quality of Starting Materials: Impurities in the (3,5-difluorophenyl)hydrazine or the carbonyl compound can lead to side reactions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are critical and often require empirical optimization.[1][4]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can cause decomposition of starting materials, intermediates, or the final product.[4][5] The electron-withdrawing nature of the two fluorine atoms can make the intermediates more sensitive.
-
Inefficient Cyclization: The key[6][6]-sigmatropic rearrangement may be inefficient. Conducting the reaction under strictly anhydrous conditions is crucial, as water can interfere with the catalyst and intermediates.[4]
Q3: What are the likely side products when synthesizing this compound?
A3: Side products can arise from several pathways:
-
Regioisomers: If an unsymmetrical ketone is used in the Fischer synthesis, two different regioisomers of the indole can be formed.[4] For this compound, this is less of a concern as the cyclization is directed by the hydrazine substitution pattern.
-
Over-reduction: In the Leimgruber-Batcho synthesis, a known side reaction is the over-reduction of the enamine intermediate, which leads to a 2-amino-ethylamine derivative instead of the indole.[5]
-
Polymeric/Tarry Materials: Harsh acidic conditions, particularly in the Fischer or Bischler-Möhlau synthesis, can lead to the formation of polymeric tars, significantly reducing yield and complicating purification.[5]
-
Degradation Products: Indoles, especially those with electron-withdrawing groups, can be sensitive to strong acids and oxidation. Exposure to air and light can cause the formation of colored impurities.[7]
Q4: How should I purify crude this compound?
A4: The most common and effective purification techniques are column chromatography and recrystallization.[7]
-
Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is standard. A good starting point is to find an eluent system that gives the product an Rf value of 0.2-0.3 on a TLC plate.[7]
-
Recrystallization: If the crude product is solid and reasonably pure, recrystallization from a suitable solvent can be highly effective.
-
Decolorization: If the purified product is colored (pink or brown), this may be due to oxidation. Treating a solution of the crude material with activated charcoal before the final purification step can remove colored impurities.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of this compound.
Fischer Indole Synthesis Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Fischer Indole Synthesis of this compound.
Common Problems and Solutions
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Start or is Sluggish | 1. Poor quality of starting materials.[4]2. Inactive or inappropriate acid catalyst.[4]3. Insufficient reaction temperature.[5] | 1. Ensure high purity of (3,5-difluorophenyl)hydrazine and carbonyl compound.2. Screen different Brønsted or Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄).3. Gradually increase temperature while monitoring the reaction by TLC. |
| Multiple Spots on TLC / Impure Product | 1. Decomposition of starting materials or product due to harsh conditions.[4]2. Formation of polymeric side products.[5]3. Incomplete reaction. | 1. Lower the reaction temperature and monitor closely to avoid over-heating.2. Consider a milder synthetic route (e.g., Leimgruber-Batcho).3. Increase reaction time or temperature cautiously. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup.2. Product degradation on acidic silica gel.[4]3. Product is volatile. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Neutralize the crude product before chromatography or use deactivated/neutral silica or alumina.3. Be cautious during solvent removal under reduced pressure (rotoevaporation). |
| Purified Product is Colored (Pink/Brown) | 1. Air or light-induced oxidation/degradation.[7]2. Residual acid from synthesis.[7] | 1. Store the purified product under an inert atmosphere (N₂ or Ar) and protect from light.2. Treat a solution of the crude product with activated charcoal before final purification.[7] |
Experimental Protocols
Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure adapted from general Fischer indole synthesis methods.[1][2] Optimization may be required.
Step 1: Hydrazone Formation
-
To a solution of (3,5-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5-10 volumes), add a base such as sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired carbonyl compound (e.g., pyruvic acid or an equivalent aldehyde, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC). The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly to the next step.
Step 2: Indolization (Cyclization)
-
To the hydrazone from Step 1 (or the reaction mixture), cautiously add an acid catalyst. A common choice is polyphosphoric acid (PPA), used in excess to act as both catalyst and solvent, or zinc chloride (ZnCl₂) in a high-boiling solvent like toluene.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the acidic mixture by slowly adding a base (e.g., concentrated sodium hydroxide or ammonium hydroxide solution) until the pH is between 7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Leimgruber-Batcho Synthesis Pathway
This diagram outlines the two-stage Leimgruber-Batcho synthesis route, an alternative method for preparing this compound.
References
Technical Support Center: Purification of Crude 4,6-Difluoroindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,6-difluoroindole. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and commonly used techniques for the purification of crude this compound are column chromatography, recrystallization, and vacuum sublimation. The selection of the optimal method depends on the nature and quantity of impurities, the scale of the purification, and the physical properties of the compound.[1] A combination of these methods, such as column chromatography followed by recrystallization, may be necessary to achieve high purity (≥99%).
Q2: My purified this compound is discolored (e.g., pale yellow, pink, or brown). What causes this and how can I fix it?
A2: Indole derivatives, including this compound, are susceptible to oxidation and degradation, which can result in the formation of colored impurities.[1] Exposure to air, light, and residual acid from the synthesis process can accelerate this degradation.[1] To decolorize the product, you can dissolve the crude material in a suitable solvent and treat it with a small amount of activated charcoal before a final purification step like recrystallization.[1]
Q3: What are the common impurities I might encounter in crude this compound?
A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these byproducts could include regioisomers or products of over-reduction.[2] Residual solvents from the reaction workup may also be present.
Q4: How should I store purified this compound to maintain its purity?
A4: To prevent degradation, this compound should be stored in a cool, dark place.[3] It is recommended to store it at 2-8°C or -20°C, sealed in a dry container and protected from light.[3][4][5] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation and discoloration.[1]
Q5: What are the key safety precautions to take when handling this compound?
A5: this compound is classified as an irritant.[3] It is important to handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling any dust or vapors and prevent contact with skin and eyes.[1]
Purification Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.3.[1]
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane). If the spots are too low (low Rf), increase the polarity of the eluent.[1]
-
Solvent System Suggestions: A common starting point for the chromatography of indole derivatives is a mixture of hexane and ethyl acetate.[1]
-
Issue: Streaking of the compound on the TLC plate and column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded.
-
Solution:
-
Add a Modifier: For slightly basic compounds like indoles, adding a small amount of a modifier such as 0.1-1% triethylamine to the eluent can help reduce streaking by neutralizing the acidic sites on the silica gel.[1]
-
Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound has decomposed on the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent. If you started with a low polarity solvent system, you can slowly increase the percentage of the more polar solvent.
-
Check Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have formed.
-
Recrystallization
Issue: The this compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.[1]
-
Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites. Alternatively, if you have a small amount of pure crystalline product, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[1]
-
Issue: Low recovery of the product after recrystallization.
-
Possible Cause: The compound has high solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation before filtration.[1]
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[1]
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the Solution: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Re-evaluate the Solvent: You may need to choose a different solvent or a solvent/anti-solvent system.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography of this compound
| Stationary Phase | Suggested Eluent System (v/v) | Target Rf Value for Column Chromatography | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.2 - 0.3 | Start with a ratio of 9:1 and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] |
| Silica Gel | Dichloromethane / Methanol | 0.2 - 0.3 | For more polar impurities. Start with a very low percentage of methanol (e.g., 1-2%) and increase as needed. |
| Silica Gel | Toluene / Acetone | 0.2 - 0.3 | An alternative non-halogenated solvent system. |
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent | Suitability | Notes |
| Ethanol / Water | Good | A common solvent-pair system. Dissolve in hot ethanol and add hot water dropwise until cloudy, then cool. |
| Hexane / Ethyl Acetate | Good | Another effective solvent-pair system. |
| Toluene | Possible | Can be a good choice for aromatic compounds. |
| Heptane | Possible | Often used as an anti-solvent. |
| Isopropanol | Possible | A common single-solvent for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate and develop it using different ratios of hexane and ethyl acetate to find a solvent system that provides an Rf value of 0.2-0.3 for the desired product.[1]
-
Column Preparation: Select an appropriately sized glass column and insert a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel bed using a pipette and allow it to adsorb onto the silica.
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle pressure to maintain a steady flow rate. Collect fractions and monitor them by TLC.[1]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent (high solubility when hot, low solubility when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Heat the mixture back to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven.[1]
Visualizations
Caption: Logical workflow for selecting a purification technique.
References
Technical Support Center: Optimizing Difluoroindole Synthesis
Welcome to the technical support center for difluoroindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a difluoroindole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent issue.[1] Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:
-
Poor Quality of Starting Materials: Ensure the purity of your substituted phenylhydrazine and the ketone/aldehyde. Impurities can lead to side reactions and inhibit the catalyst.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst often needs to be determined empirically for a specific substrate combination.[1] A systematic screening of different acids and their concentrations can improve yield and selectivity.[3]
-
Reaction Temperature and Time: While elevated temperatures are often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][3]
-
Inefficient Cyclization: The key[4][4]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[1] Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.[1]
-
Formation of Isomeric Byproducts: The use of unsymmetrical ketones can result in the formation of two regioisomeric indoles.[1] The selectivity can be influenced by the acidity of the medium and steric effects.[1]
Q2: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing difluoroindoles?
A2: Yes, several modern synthetic methods may offer higher yields and greater functional group tolerance. Notable alternatives include:
-
Leimgruber-Batcho Indole Synthesis: This method is widely used in industry due to the commercial availability of starting materials (substituted 2-nitrotoluenes) and is amenable to industrial scale-up.[3][5][6] It involves the condensation of a substituted nitrotoluene with a formamide acetal, followed by reductive cyclization.[5][6]
-
Palladium-Catalyzed Synthesis (Buchwald Modification): A palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be a powerful alternative.[1][2] This method supports the intermediacy of hydrazones in the classical Fischer synthesis.[1][2]
-
Bischler Indole Synthesis: This method involves the reaction of a substituted aniline with an α-halo-ketone.[5] However, it can require harsh conditions.[3]
Q3: I am struggling with the purification of my crude difluoroindole. What are the best techniques?
A3: Purification can be challenging due to the presence of starting materials, catalysts, and byproducts.[1]
-
Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system (e.g., petroleum ether and ethyl ether) is often effective.[1] If the product is acid-sensitive, consider using neutralized silica gel or an alternative stationary phase like alumina.[1]
-
Recrystallization: For obtaining high-purity product, recrystallization is a suitable method, though it may lead to lower recovery yields.[1]
-
Extraction: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine can help remove some impurities before further purification.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues during difluoroindole synthesis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials. 2. Inappropriate reaction conditions (temperature, time). 3. Inactive catalyst. 4. Inefficient cyclization. | 1. Verify the purity of reactants (e.g., via NMR). 2. Optimize temperature and monitor reaction by TLC to avoid decomposition.[1] 3. Use fresh, anhydrous acid catalysts. For catalytic reductions, ensure the catalyst (e.g., Pd/C) is not poisoned.[7] 4. Ensure anhydrous conditions.[1] |
| Multiple Spots on TLC (Byproducts) | 1. Formation of regioisomers (with unsymmetrical ketones).[1] 2. Side reactions due to harsh conditions (e.g., polymerization).[3] 3. Decomposition of the product.[1] | 1. Modify the acid catalyst or reaction conditions to improve regioselectivity.[1] 2. Consider a milder synthetic route (e.g., Leimgruber-Batcho).[1] Lower the reaction temperature and monitor closely.[1] 3. Avoid prolonged heating. Protect the reaction from light if the product is photolabile.[8] |
| Difficulty in Isolating Product | 1. Product is volatile. 2. Emulsion formation during workup.[1] 3. Product is acid-sensitive and degrades on silica gel.[1] | 1. Be cautious during solvent removal (rotoevaporation at low temperature and pressure).[1] 2. Add brine to the aqueous layer to break the emulsion.[1] 3. Use a different stationary phase for chromatography (e.g., alumina) or neutralize the silica gel with a base like triethylamine.[1] |
| Reaction produces tar-like material | 1. Excessively high temperatures. 2. Highly concentrated and strong acid catalysts. 3. Air sensitivity of intermediates. | 1. Lower the reaction temperature.[3] 2. Use a weaker acid or a lower concentration.[8] Consider microwave irradiation for milder conditions.[3] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
Leimgruber-Batcho Indole Synthesis of 6-Fluoroindole
This two-step protocol is adapted from general principles of the Leimgruber-Batcho synthesis.[6]
Step 1: Enamine Synthesis
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[6]
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid.[6]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common systems include 10% Palladium on carbon (Pd/C) with hydrogen gas, Raney Nickel with hydrazine hydrate, or iron powder in acetic acid.[3][5]
-
For hydrogenation with Pd/C, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Heat the mixture (if necessary, typically around 100°C for iron/acetic acid) and stir for 1-2 hours.[6]
-
Monitor the disappearance of the enamine and formation of the indole by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[6]
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[6]
Fischer Indole Synthesis of 6-Fluoroindole
This protocol is based on the general procedure for the Fischer indole synthesis.[3][6]
Step 1: Hydrazone Formation
-
To a solution of 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid, add the desired ketone or aldehyde (1.1 eq).[3]
-
Stir the mixture at room temperature for 1-2 hours.[6] The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration, or the reaction mixture can be taken directly to the next step.[6]
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2][6]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[3][6]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[3]
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.[6]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluoroindole.[3]
Optimization Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in difluoroindole synthesis.
Caption: Troubleshooting workflow for low yield in difluoroindole synthesis.
Caption: Logic for addressing the formation of multiple byproducts.
References
Technical Support Center: Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fischer indole synthesis?
A1: The most common side reactions include the formation of regioisomers when using unsymmetrical ketones, the production of tar and polymeric byproducts under harsh acidic and high-temperature conditions, aldol condensation of the starting aldehyde or ketone, Friedel-Crafts type reactions, and cleavage of the N-N bond in the hydrazone intermediate, which is particularly prevalent with electron-rich substrates.[1][2]
Q2: How can I minimize the formation of tar and polymeric byproducts?
A2: To minimize tar formation, it is advisable to use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2] Solventless approaches or mechanochemistry (ball milling) can also reduce side reactions and simplify purification.[3] Continuous flow synthesis offers better control over reaction parameters like temperature and residence time, further minimizing degradation.[2]
Q3: What determines the regioselectivity of the reaction with unsymmetrical ketones?
A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by several factors, including the choice of acid catalyst, reaction temperature, solvent, and steric effects of the substituents on the ketone.[2][4] Generally, the reaction tends to favor the formation of the less sterically hindered enamine intermediate.[2]
Q4: Can I perform the Fischer indole synthesis as a one-pot reaction?
A4: Yes, the Fischer indole synthesis can be efficiently carried out as a one-pot process where the intermediate arylhydrazone is not isolated. This is a common practice, especially when the hydrazone is unstable.[5][6]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Low or no yield of the desired indole is a frequent issue. The following guide provides a systematic approach to troubleshoot this problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] |
| Suboptimal Temperature | High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction. The optimal temperature is substrate-dependent. Start with milder conditions and gradually increase the temperature. |
| Unstable Hydrazone Intermediate | If the arylhydrazone is unstable, consider a one-pot synthesis where it is generated in situ without isolation. |
| Electron-Donating Groups on the Phenylhydrazine | Electron-donating groups can facilitate the key[1][1]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[7] |
| Electron-Withdrawing Groups on the Phenylhydrazine | Electron-withdrawing groups can make the rearrangement more difficult, often requiring stronger acids and higher temperatures, which may result in lower yields.[7] |
| Steric Hindrance | Significant steric hindrance can impede the reaction. Higher temperatures or stronger acids may be required, but this can also lead to more side products. |
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed.
Strategies for Controlling Regioselectivity:
| Strategy | Description |
| Choice of Acid Catalyst | The acidity of the medium is a major factor. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[4] |
| Steric Effects | The reaction will often favor the formation of the enamine intermediate that is less sterically hindered.[2] |
| Reaction Conditions | In some cases, adjusting the reaction temperature and solvent can influence the ratio of the regioisomers.[2] |
Data Presentation
Table 1: Effect of Phenylhydrazine Substituents on Indole Yield
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction yield.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux | High |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 |
| 2-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | Low |
| 2-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp | High |
| 3-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp | High |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data compiled from[8].
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of an indole derivative.
1. Hydrazone Formation (Optional: can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the hydrazine.
2. Indolization:
-
Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or glacial acetic acid).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC.
3. Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
If a solid precipitates, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
Protocol 2: Purification of a Crude Indole by Column Chromatography
1. Column Packing:
-
Select an appropriate size column and plug the bottom with glass wool.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.[11]
Protocol 3: Purification of a Crude Indole by Recrystallization
1. Solvent Selection:
-
Choose a solvent in which the indole is highly soluble at elevated temperatures and poorly soluble at room temperature. A common solvent system is ethanol/water.[1]
2. Dissolution:
-
Place the crude indole in a flask and add a minimal amount of the hot solvent to dissolve it completely.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
4. Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Visualizations
Caption: Key side reactions in Fischer indole synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
degradation pathways of 4,6-Difluoroindole in acidic conditions
Technical Support Center: 4,6-Difluoroindole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing purity over time when dissolved in an acidic solution. What is the likely cause?
A1: this compound, like many indole compounds, is susceptible to degradation in acidic conditions. The electron-rich nature of the indole ring makes it prone to protonation, which can initiate degradation pathways such as oligomerization or polymerization, leading to a decrease in the purity of the parent compound.[1]
Q2: I am observing multiple new peaks in my HPLC chromatogram after exposing this compound to acid. Are these impurities or degradation products?
A2: The appearance of multiple new peaks is a strong indication of degradation. In acidic media, indoles can undergo self-reaction to form dimers, trimers, and other oligomers.[1] Each of these oligomers may appear as a distinct peak in the HPLC chromatogram. It is advisable to perform peak purity analysis and, if possible, mass spectrometry (LC-MS) to identify the mass of these new species to confirm they are related to the parent compound.
Q3: What are the recommended starting conditions for a forced degradation study of this compound in acid?
A3: For a typical forced degradation study, you can start by treating a solution of this compound with 0.1 M hydrochloric acid (HCl) at an elevated temperature, for instance, 60°C.[1][2] The duration of the study can vary, but it is common to collect samples at several time points (e.g., 2, 6, 12, 24 hours) to monitor the progression of the degradation. The goal is to achieve a target degradation of 5-20%. If no degradation is observed, the acid concentration or temperature can be increased.[3][4]
Q4: My HPLC analysis of the stressed sample shows a distorted or fronting peak for the parent this compound. What could be the issue?
A4: Peak distortion can be caused by several factors. A common issue is a mismatch between the sample solvent and the mobile phase.[1] After stressing the sample in acid, it is crucial to neutralize it and dilute it with the mobile phase before injection. Injecting a sample in a solvent significantly stronger or different in pH from the mobile phase can lead to poor peak shape.
Q5: Can the fluorine atoms on the indole ring affect its stability in acid?
A5: Yes, fluorine atoms are electron-withdrawing and can influence the electron density of the indole ring. This may affect the rate of protonation and subsequent degradation. While fluorination often increases metabolic stability, its effect on chemical stability in strong acid requires experimental verification. It is possible that the fluorine atoms could modulate the reactivity of the ring, but degradation should still be anticipated.
Q6: How should I prepare my samples for HPLC analysis after acid treatment?
A6: After the desired stress period, the reaction should be quenched to prevent further degradation. This is typically done by cooling the sample to room temperature and neutralizing the acid with an equivalent amount of a base, such as sodium hydroxide (NaOH). Following neutralization, the sample should be diluted to an appropriate concentration for HPLC analysis using the mobile phase as the diluent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed | - Conditions are too mild (low acid concentration, temperature, or short duration).- this compound is highly stable under the tested conditions. | - Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., to 80°C).- Extend the duration of the study.- Ensure proper mixing of the solution. |
| Degradation is too rapid (>20% in the first time point) | - Conditions are too harsh (high acid concentration or temperature). | - Decrease the acid concentration (e.g., to 0.01 M HCl).- Lower the temperature (e.g., to 40°C or room temperature).- Take earlier time points to better characterize the degradation profile. |
| Poor reproducibility of results | - Inconsistent temperature control.- Inaccurate sample preparation (pipetting errors).- Sample degradation after neutralization but before injection. | - Use a calibrated, stable heating block or water bath.- Use calibrated pipettes and consistent dilution procedures.- Analyze samples promptly after neutralization or store them at low temperatures (e.g., 4°C) for a short period before analysis. |
| Appearance of unexpected peaks unrelated to oligomers | - Contamination of glassware or solvents.- Interaction with co-solvents if used.- Secondary degradation of the initial products. | - Use clean glassware and high-purity (HPLC-grade) solvents.- Run a blank with the co-solvent under the same stress conditions.- Analyze earlier time points to see the primary degradation products. |
Experimental Protocol: Acidic Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound in acidic conditions.
1. Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and vials
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Acid Stress Procedure:
-
To a clean vial, add 1 mL of the this compound stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.
-
Incubate the samples in a controlled temperature environment (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
4. Quenching and Analysis:
-
For each aliquot, immediately neutralize the acid by adding an equimolar amount of NaOH (e.g., if you take a 100 µL aliquot, add 100 µL of 0.1 M NaOH).
-
Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 0.05 mg/mL) using the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for indole compounds.[5][6][7] The mobile phase could be a gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).[5][6]
-
Monitor the chromatogram for the appearance of new peaks and the decrease in the peak area of this compound.
Quantitative Data Summary
The following table provides an example of how to present the quantitative data from a forced degradation study.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound Peak Area* | % Remaining | % Degradation |
| 0 | 1,542,300 | 100.0 | 0.0 |
| 2 | 1,495,800 | 97.0 | 3.0 |
| 6 | 1,403,200 | 91.0 | 9.0 |
| 12 | 1,312,500 | 85.1 | 14.9 |
| 24 | 1,221,800 | 79.2 | 20.8 |
*Data are hypothetical and for illustrative purposes only. Peak area should be determined by HPLC analysis.
Visualizations
Hypothesized Degradation Pathway
Under acidic conditions, the indole ring is protonated, typically at the C3 position, which is the most nucleophilic. This protonated intermediate is electrophilic and can be attacked by another neutral indole molecule, leading to the formation of dimers and subsequently trimers and higher-order oligomers.
Caption: Hypothesized acid-catalyzed oligomerization of this compound.
Experimental Workflow
This diagram illustrates the logical flow of a forced degradation experiment, from sample preparation to data analysis.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 7. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leimgruber-Batcho Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Leimgruber-Batcho indole synthesis, with a focus on addressing issues related to low reaction yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to unsatisfactory yields in your Leimgruber-Batcho reaction.
Question 1: My reaction to form the enamine intermediate is sluggish or incomplete, resulting in a low overall yield. What are the potential causes and solutions?
Low yields often originate from the initial enamine formation step. Several factors can contribute to this issue:
-
Insufficient Acidity of the ortho-Methyl Group: The reaction relies on the deprotonation of the methyl group on the o-nitrotoluene.[1][2]
-
Solution: The presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the methyl protons and facilitate the reaction. Conversely, electron-donating groups can hinder it. If your substrate is electron-rich, consider using a stronger base or higher reaction temperatures.
-
-
Inefficient Condensation Agent: The most common reagent for this step is N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: The condensation is typically carried out by heating the reaction mixture in DMF.[3] If the reaction is slow, a gradual increase in temperature or prolonged reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[4][5]
-
Question 2: The enamine intermediate appears to have formed successfully, but the final indole product is obtained in low yield after the reduction and cyclization step. What could be the problem?
Issues during the reductive cyclization are another common source of low yields. Consider the following:
-
Choice of Reducing Agent: A variety of reducing agents can be employed, and their effectiveness can be substrate-dependent.[1][2]
-
Solution: Commonly used reducing systems include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), sodium hydrosulfite, or iron in acetic acid.[1][2] If one reducing agent gives poor results, it is advisable to screen others. For substrates with sensitive functional groups that may not be compatible with catalytic hydrogenation, chemical reducing agents like sodium dithionite or iron/acetic acid might be more suitable.
-
-
Incomplete Reduction or Side Reactions: The reduction of the nitro group is the key step initiating cyclization. Incomplete reduction will result in unreacted enamine.
-
Solution: Ensure the reducing agent is active and used in a sufficient stoichiometric amount. Side reactions, such as the reduction of the enamine double bond, can also occur.[3] Optimizing the reaction temperature and pressure (for catalytic hydrogenation) can help minimize these side reactions.
-
-
Degradation of the Product: Indoles can be sensitive to strongly acidic or oxidative conditions.
-
Solution: The workup procedure should be performed under mild conditions. Prompt neutralization of any acidic catalysts is recommended.[6] Purification by column chromatography should be carried out using appropriate stationary and mobile phases to avoid product degradation.
-
Question 3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
The formation of byproducts can significantly diminish the yield of the desired indole.
-
Polymerization: The enamine intermediates or the final indole product can be prone to polymerization under certain conditions.[3]
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization. Avoiding excessively high temperatures and strong acids can also mitigate this issue.
-
-
Over-reduction: In some cases, particularly with powerful reducing agents, other functional groups on the molecule may be unintentionally reduced.
-
Solution: Select a milder reducing agent or carefully control the reaction conditions (temperature, time, and amount of reducing agent).
-
-
Formation of 1-Hydroxyindoles: Under certain reductive conditions, the nitro group can be reduced to a hydroxylamine, which can then cyclize to form a 1-hydroxyindole.
-
Solution: The choice of reducing agent and the control of stoichiometry are crucial. For instance, using a limited amount of TiCl₃ has been shown to favor the formation of 1-hydroxyindoles.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of the enamine intermediate?
The enamine intermediates in the Leimgruber-Batcho synthesis are highly conjugated "push-pull" olefins, which results in them typically being intensely colored, often appearing as deep red oils or solids.[1][2]
Q2: Can I perform the Leimgruber-Batcho synthesis as a one-pot procedure?
Yes, one-pot modifications of the Leimgruber-Batcho synthesis have been developed. These procedures avoid the isolation of the enamine intermediate, which can simplify the workflow, reduce waste, and potentially increase the overall yield, especially if the enamine is unstable.
Q3: Are there any specific safety precautions I should take during this reaction?
Standard laboratory safety practices should always be followed. Specifically, be cautious when working with:
-
Hydrazine: It is highly toxic and potentially explosive. Handle it in a well-ventilated fume hood.
-
Raney Nickel: It is pyrophoric and can ignite if exposed to air while dry. Keep it wet with a solvent.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated.
Q4: My starting o-nitrotoluene is not commercially available. What are my options?
A significant advantage of the Leimgruber-Batcho synthesis is that many substituted o-nitrotoluenes are readily available or can be synthesized through standard aromatic nitration reactions from the corresponding toluenes.
Data Presentation
The choice of reducing agent is a critical parameter that can significantly influence the yield of the Leimgruber-Batcho reaction. The following table summarizes the performance of various reducing agents as reported in the literature. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Reducing Agent/System | Typical Solvents | General Observations | Reported Yield Range |
| Raney Ni / Hydrazine | THF, Methanol, Ethanol | A very common and effective method, especially for substrates that may be sensitive to hydrogenolysis.[1][3] | 60-90% |
| Pd/C / H₂ | Benzene, THF, Ethanol, Ethyl Acetate | Widely used and generally provides high yields.[3] May not be suitable for substrates with functional groups susceptible to hydrogenolysis (e.g., benzyl ethers). | 70-95% |
| Iron / Acetic Acid | Acetic Acid | A classical and cost-effective method.[1][3] The acidic conditions and workup can sometimes be harsh. | 50-80% |
| Stannous Chloride (SnCl₂) / HCl | Ethanol | Another classical method, but the strongly acidic conditions can be a limitation.[1] | 40-70% |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | A milder reducing agent, suitable for some sensitive substrates.[3] | 40-60% |
| Titanium(III) Chloride (TiCl₃) | Methanol | Can be used to control the reduction level and has been employed for the synthesis of 1-hydroxyindoles.[3] | 30-80% (product dependent) |
| FeCl₃ / Activated Carbon / Hydrazine | Methanol | A modified hydrazine-based system that has been reported to give high yields. | 80-95% |
Experimental Protocols
1. General Procedure for the Formation of the β-Dialkylamino-2-nitrostyrene Intermediate
-
To a solution of the substituted o-nitrotoluene (1.0 eq.) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq.) and pyrrolidine (1.0-1.2 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-130 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude enamine, often a dark red oil or solid, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
2. General Procedure for the Reductive Cyclization using Raney Nickel and Hydrazine
-
Dissolve the crude enamine intermediate (1.0 eq.) in a suitable solvent such as a mixture of THF and methanol.
-
Carefully add Raney nickel (a slurry in water or ethanol, approximately 50% by weight of the enamine).
-
Heat the mixture to 50-60 °C under a nitrogen atmosphere.
-
Add hydrazine hydrate (85% solution in water, 3-5 eq.) dropwise over a period of 30-60 minutes. An exothermic reaction and gas evolution will be observed.
-
After the addition is complete, continue stirring at the same temperature for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney nickel. Wash the filter cake with methanol or THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude indole by column chromatography on silica gel or by crystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Difluoroindole via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4,6-Difluoroindole using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of indole derivatives, including this compound, is silica gel.[1] Alumina can also be used, but silica gel is generally the first choice.[2]
Q2: How do I determine the optimal mobile phase (eluent) for the separation?
A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[3] A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3] A common starting point for fluoroindole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] The polarity is adjusted by changing the ratio of the two solvents. If the Rf is too high, decrease the proportion of the polar solvent; if it's too low, increase the polar solvent's proportion.[3]
Q3: My this compound is not UV-active. How can I visualize it on a TLC plate?
A3: While most indole derivatives are UV-active due to their aromatic structure, if visualization is an issue, you can use chemical stains.[1] Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[1] A p-anisaldehyde stain or a potassium permanganate (KMnO4) dip are also effective general stains for organic compounds.[1]
Q4: My purified this compound is discolored (e.g., pink or brown). What is the cause and how can I fix it?
A4: Indoles are prone to oxidation and degradation, which can lead to colored impurities.[3] This can be exacerbated by exposure to air, light, or residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization. Storing the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent future discoloration.[3]
Q5: Can I use a different stationary phase if my compound is sensitive to the acidic nature of silica gel?
A5: Yes, if your this compound is acid-sensitive, you can use a different stationary phase like alumina or florisil.[4] Alternatively, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | The mobile phase polarity is not optimal. | Perform TLC with various solvent systems to find the ideal eluent. Aim for an Rf value of 0.2-0.3 for this compound.[3] |
| The column is overloaded with the crude sample. | As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.[3] | |
| The flow rate of the eluent is too fast or too slow. | An excessively fast flow rate doesn't allow for proper equilibration, while a very slow rate can lead to band broadening due to diffusion.[6] Adjust the flow rate for optimal separation. | |
| Streaking of the Compound on the TLC Plate and in the Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier, such as 0.1-1% triethylamine, to your eluent to reduce strong interactions with the silica.[3] |
| The sample is overloaded on the TLC plate or column. | Reduce the amount of sample spotted on the TLC plate or loaded onto the column.[3] | |
| The Compound is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If starting with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small spot of silica with the chosen eluent. If it decomposes, consider using a less acidic stationary phase like deactivated silica or alumina.[4] | |
| Low Recovery of this compound After Purification | The compound is highly soluble in the eluent and elutes very quickly. | Use a less polar solvent system to achieve better retention on the column. |
| The fractions were not monitored closely, and some of the product was discarded. | Monitor the fractions diligently using TLC to ensure all product-containing fractions are collected. | |
| The compound is volatile and was lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and should be optimized for your specific sample based on preliminary TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point for fluoroindoles is a mixture of hexane and ethyl acetate.
2. Column Packing:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand over the plug.[3]
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles.[3]
-
Allow the solvent to drain until it is just above the silica gel level.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[3]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[3]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[7]
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the top sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow.
-
Collect the eluent in fractions (e.g., in test tubes or flasks).
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
5. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Monofluoroindole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various monofluoroindole isomers. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles. While a direct comparison with 4,6-difluoroindole is not extensively covered in currently available literature, this document focuses on the well-documented activities of key monofluoroindole positional isomers—5-fluoroindole, 4-fluoroindole, and 6-fluoroindole—to assist researchers in navigating their therapeutic potential and mechanistic nuances.
The introduction of a fluorine atom to the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological effects.[1][2] Fluorinated indoles have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4]
Quantitative Comparison of Biological Activity
The most distinct comparative data available for monofluoroindole isomers pertains to their antimicrobial effects, particularly against Mycobacterium tuberculosis. The position of the fluorine atom on the indole ring is a critical determinant of its potency.
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 4.7 |
| 4-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 18.5 |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 74.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The data indicates that 5-fluoroindole is significantly more potent than the 4- and 6-fluoro isomers in inhibiting the growth of Mycobacterium tuberculosis.[5][6]
Experimental Protocols
A standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis is the Resazurin Microtiter Assay (REMA).
Resazurin Microtiter Assay (REMA) for M. tuberculosis
Objective: To determine the lowest concentration of fluoroindole compounds that inhibits the growth of M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Fluoroindole compounds (dissolved in DMSO)
-
Resazurin sodium salt solution (0.01% w/v)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a final cell density corresponding to a McFarland standard of 1.0, which is then further diluted 1:20.
-
Compound Dilution: The fluoroindole compounds are serially diluted in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculation: The prepared bacterial suspension is added to each well containing the serially diluted compounds. Control wells with no drug and with a standard antibiotic are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: After the incubation period, the resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours.
-
Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration where the color remains blue.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the context of this research, the following diagrams illustrate a generalized workflow for antimicrobial susceptibility testing and a simplified signaling pathway relevant to bacterial processes that indole derivatives might disrupt.
Caption: Workflow for Resazurin Microtiter Assay (REMA).
Caption: Generalized Bacterial Signaling Pathway Modulation.
Discussion and Future Directions
The available data strongly suggests that the position of fluorine substitution on the indole ring has a profound impact on antimycobacterial activity, with the 5-position conferring the highest potency among the studied isomers.[5][6] This could be attributed to the electronic properties imparted by the fluorine atom at that specific position, potentially enhancing binding to a biological target or affecting membrane transport.
While the primary focus of this guide is on the comparative antimicrobial data, it is important to note that fluorinated indoles are being investigated for a wide range of other biological activities. For instance, derivatives of 5-fluoroindole have shown promise as α-glucosidase inhibitors and as prodrugs for cancer therapy.[7][8] Similarly, 6-fluoroindole serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anticancer and neuroactive compounds.[4]
Further research is required to elucidate the precise mechanism of action of these fluoroindole isomers against M. tuberculosis. Additionally, a direct, side-by-side comparison of the biological activities of a wider range of di- and poly-fluorinated indoles, including this compound, would be highly valuable to the drug discovery community. Such studies would provide a more comprehensive understanding of the structure-activity relationships of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Comparative Analysis of Fluoroindole Isomers' Potency as Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of fluoroindole isomers as modulators of human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The positioning of the fluorine atom on the indole core can significantly influence the binding affinity and functional activity of these compounds. This document summarizes quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to aid in drug discovery and development.
Quantitative Comparison of In Vitro Potency
The potency of synthetic cannabinoids is primarily determined by their binding affinity (Kᵢ) and functional activity (EC₅₀) at CB1 and CB2 receptors. A lower Kᵢ value indicates a higher binding affinity, while a lower EC₅₀ value signifies greater potency in eliciting a functional response.
Fluorination of the N-pentyl chain in indole-based synthetic cannabinoids, such as in AM-2201 (a derivative of JWH-018), has been shown to increase CB1 receptor potency by approximately 2-5 times compared to the non-fluorinated parent compound.[2]
The following table provides a representative comparison of the binding affinities and functional potencies of various indole-based synthetic cannabinoids, including some fluorinated examples, to illustrate the range of potencies observed.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference(s) |
| JWH-018 | 1.51 - 9.0 | 2.24 - 2.94 | 4.4 | - | [3][4] |
| AM-2201 (JWH-018 N-pentyl-fluorinated) | ~2-5x more potent than JWH-018 at CB1 | - | - | - | [3] |
| UR-144 | 2.8 - 1959 | 6.5 - 206 | - | - | [3] |
| XLR-11 (UR-144 N-pentyl-fluorinated) | ~2-5x more potent than UR-144 at CB1 | - | - | - | [3] |
| 5F-ADBICA | 2.72 | 1.83 | - | - | [3] |
| ADB-FUBINACA | 0.360 | 0.339 | - | - | [3] |
| 5F-ADB-PINACA | - | - | 0.24 | 0.88 | [5] |
Experimental Protocols
The in vitro potency of fluoroindole isomers is typically assessed through receptor binding assays and functional assays.
Receptor Binding Assays
These assays are designed to determine the affinity of a compound for a specific receptor. A widely used method is the competitive radioligand binding assay.[3]
Principle: This assay quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with a known high affinity for the cannabinoid receptor (e.g., [³H]CP-55,940). The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ value, which is then used to calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.[3]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: e.g., [³H]CP-55,940.
-
Unlabeled test compounds (fluoroindole isomers).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.[3]
-
Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to a Kᵢ value.[3]
Functional Assays
Functional assays measure the biological response that occurs after a compound binds to the receptor. This helps to determine if the compound is an agonist, antagonist, or inverse agonist, as well as its potency (EC₅₀) and efficacy (Eₘₐₓ).
1. G-protein Activation ([³⁵S]GTPγS Binding) Assay:
Principle: Cannabinoid receptors are G-protein coupled receptors (GPCRs). When an agonist binds to the receptor, it facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.[3]
2. cAMP Accumulation Assay:
Principle: CB1 and CB2 receptors are typically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with forskolin to increase basal cAMP levels. The ability of a cannabinoid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured.
Procedure:
-
Culture cells expressing the cannabinoid receptor of interest.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF).
3. Membrane Potential Assay:
Principle: The activation of Gᵢ/ₒ-coupled receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This change in membrane potential can be measured using fluorescent dyes.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel 4,6-Difluoroindole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The indole scaffold is a well-established privileged structure in medicinal chemistry, and the strategic introduction of fluorine atoms, as in 4,6-difluoroindole derivatives, can significantly enhance a molecule's pharmacological profile. This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of these novel derivatives, complete with experimental protocols and comparative data.
A multi-technique approach is indispensable for the unambiguous structural determination of novel this compound derivatives.[1] The complementary nature of data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of a molecule's three-dimensional structure, connectivity, and elemental composition.[1]
Comparative Analysis of Structural Validation Techniques
The selection of analytical methods for structural validation depends on the specific information required and the nature of the compound. While each technique offers unique insights, they also have inherent limitations.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| X-ray Crystallography | Provides the precise 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[1][2] | Unambiguous determination of the absolute configuration and solid-state conformation.[2] | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain.[1] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Offers detailed information on the molecular framework, atom connectivity, and the chemical environment of nuclei.[1] ¹⁹F NMR is particularly powerful for fluorinated compounds.[3] | A non-destructive technique that provides rich structural information in solution, reflecting the molecule's state in a biological context. | Complex spectra can be difficult to interpret for large or conformationally flexible molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight, elemental composition (with high resolution), and fragmentation patterns. | High sensitivity, requiring only a small amount of sample. Provides a definitive molecular formula. | Does not provide direct information about the 3D structure or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[1] | A quick and straightforward method for confirming the presence of key functional groups. | Provides limited information about the overall molecular architecture.[1] |
Data Presentation: A Hypothetical Case Study
To illustrate the application of these techniques, the following tables summarize hypothetical, yet plausible, experimental data for a novel derivative, "Compound Y" (N-benzyl-4,6-difluoroindole), compared with the parent this compound.
Table 1: ¹H and ¹⁹F NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | 1H-indole: ~8.1 (br s, 1H), 7.2-6.8 (m, 4H) | -118.5 (d), -120.2 (d) |
| "Compound Y" | Phenyl-H: 7.4-7.2 (m, 5H), Indole-H: 7.1-6.7 (m, 4H), CH₂: 5.3 (s, 2H) | -119.0 (d), -121.5 (d) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | ¹³C Chemical Shifts (δ, ppm) |
| This compound | ~158 (d, J=240 Hz), 155 (d, J=235 Hz), 138, 124, 122, 110 (d), 105, 98 (d) |
| "Compound Y" | ~159 (d, J=242 Hz), 156 (d, J=238 Hz), 137, 136, 129, 128, 127, 125, 123, 111 (d), 106, 99 (d), 50 (CH₂) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z | Observed m/z (M+H)⁺ |
| This compound | C₈H₅F₂N | 153.0390 | 154.0468 |
| "Compound Y" | C₁₅H₁₁F₂N | 243.0860 | 244.0938 |
Table 4: X-ray Crystallographic Data for "Compound Y"
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5432 |
| b (Å) | 12.1265 |
| c (Å) | 10.7891 |
| β (°) ** | 98.54 |
| Volume (ų) ** | 1102.5 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][4]
-
Data Acquisition : The solution is transferred to a 5 mm NMR tube and placed in an NMR spectrometer (e.g., 400 or 500 MHz). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[4]
-
Data Processing : The raw data, known as the Free Induction Decay (FID), is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[4]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : The sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.[1]
-
Ionization : The sample solution is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for ionizing indole derivatives.[1]
-
Mass Analysis : The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which separates them based on their mass-to-charge ratio (m/z).[1] This allows for the determination of the accurate mass and, consequently, the elemental composition.
X-ray Crystallography
-
Crystallization : Single crystals of the derivative are grown. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate).[1]
-
Data Collection : A high-quality crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[1][5]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The positions of the atoms are then refined to achieve the best possible fit with the experimental data, yielding the final crystal structure.[1][5]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical workflow for structural validation and a relevant biological signaling pathway that indole derivatives are known to modulate.
Caption: Workflow for the structural validation of a novel this compound derivative.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the ¹H NMR Spectral Data of 4,6-Difluoroindole and Related Indole Analogs
For Immediate Release
This guide provides a detailed comparison of the ¹H NMR spectral data for 4,6-difluoroindole against unsubstituted indole, 4-fluoroindole, and 6-fluoroindole. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of fluorinated indole derivatives.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), splitting patterns, and coupling constants (J) in Hertz (Hz) for this compound and its analogs. The data has been compiled from various sources, and the experimental conditions are noted where available.
| Compound | Solvent | H1 (NH) | H2 | H3 | H4 | H5 | H6 | H7 |
| This compound | CDCl₃ | 8.10 (br s) | 7.15 (t, J=2.8 Hz) | 6.60 (dd, J=2.8, 1.8 Hz) | - | 6.85 (ddd, J=9.8, 8.8, 1.8 Hz) | - | 6.70 (dd, J=8.8, 2.2 Hz) |
| Indole | CDCl₃ | 8.10 (br s) | 7.22 (t, J=2.8 Hz) | 6.52 (dd, J=2.8, 1.0 Hz) | 7.65 (d, J=7.9 Hz) | 7.12 (ddd, J=8.2, 7.0, 1.2 Hz) | 7.18 (ddd, J=8.2, 7.0, 1.2 Hz) | 7.62 (d, J=7.9 Hz) |
| 4-Fluoroindole | CDCl₃ | 8.13 (br s) | 7.20-7.16 (m) | 6.65-6.62 (m) | - | 7.15-7.09 (m) | 6.83 (ddd, J=8.0, 8.0, 1.0 Hz) | 7.28 (d, J=8.0 Hz) |
| 6-Fluoroindole | CDCl₃ | 8.04 (br s) | 7.12 (t, J=2.8 Hz) | 6.47 (dd, J=2.8, 1.0 Hz) | 7.53 (dd, J=8.7, 5.5 Hz) | 6.89 (ddd, J=9.2, 8.7, 2.3 Hz) | - | 7.08 (dd, J=9.2, 2.3 Hz) |
Note: Chemical shifts and coupling constants are indicative and can vary slightly based on experimental conditions.
Experimental Protocol
The ¹H NMR spectra referenced in this guide were obtained using the following general protocol. Specific parameters may have varied between individual experiments.
Sample Preparation:
-
Approximately 5-10 mg of the indole derivative was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) was used.
-
Number of Scans: 16-64 scans were typically acquired to ensure a good signal-to-noise ratio.
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
Data Processing:
-
The Free Induction Decay (FID) was processed with a Fourier transform.
-
Phase and baseline corrections were applied to the resulting spectrum.
-
The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal TMS standard.
-
Signal integration, chemical shift, and coupling constant analyses were performed using appropriate NMR processing software.
Structural Interpretation and Visualization
The substitution pattern of the fluorine atoms on the indole ring significantly influences the chemical shifts and splitting patterns of the protons. The following diagram illustrates the proton environments in this compound, which gives rise to the observed ¹H NMR spectrum.
Caption: A diagram showing the positions of protons and fluorine atoms on the this compound scaffold.
A Comparative Guide to the Mass Spectrometry Analysis of 4,6-Difluoroindole
For researchers, scientists, and drug development professionals, understanding the analytical profile of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometry characteristics of 4,6-difluoroindole against its parent compound, indole, and a mono-fluorinated analogue, 6-fluoroindole. The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, including its fragmentation behavior in mass spectrometry, which has implications for structural elucidation and metabolic stability studies.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge (m/z) values for this compound and its analogues under electron ionization (EI) mass spectrometry. The fragmentation pattern for this compound is predicted based on established principles of indole and organofluorine mass spectrometry, as specific experimental data is not widely published.
| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Predicted/Observed) |
| Indole | C₈H₇N | 117.15 | 117 | 90 ([M-HCN]⁺), 89 ([M-H₂CN]⁺)[1] |
| 6-Fluoroindole | C₈H₆FN | 135.14 | 135 | 108 ([M-HCN]⁺), 107 ([M-H₂CN]⁺) |
| This compound | C₈H₅F₂N | 153.13 | 153 | 126 ([M-HCN]⁺), 125 ([M-H₂CN]⁺), 107 ([M-HCN-F]⁺) |
Inferred Fragmentation of this compound
The fragmentation of indoles under electron ionization typically involves the loss of hydrogen cyanide (HCN) or a related radical (H₂CN).[1] For fluorinated indoles, similar fragmentation is expected. The stable aromatic ring structure often results in a prominent molecular ion peak. In the case of this compound, the initial fragmentation is predicted to follow the characteristic loss of HCN, leading to a fragment at m/z 126. Subsequent or alternative fragmentation may involve the loss of a fluorine atom. Mass spectra of fluorinated aromatic compounds can sometimes be complex, but the initial losses are often diagnostic.
Experimental Protocols
A detailed methodology is crucial for reproducible results in mass spectrometry. Below is a typical protocol for the analysis of indole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Derivatization (Optional):
For indole derivatives with active hydrogen atoms that may affect volatility and chromatographic performance, derivatization can be employed. A common method is silylation.
-
Extraction: If the analyte is in a complex matrix (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the compound.[2]
-
Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen gas.[2]
-
Silylation: To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine.[2]
-
Reaction: Heat the mixture at 60-70°C for approximately 30 minutes to form the trimethylsilyl (TMS) derivative.[2]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp up to 280°C at 10°C/minute, with a final hold for 5 minutes.[3]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for GC-MS analysis and a relevant signaling pathway where indole derivatives play a crucial role.
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival. Aberrant activation of this pathway is common in various cancers. Certain indole derivatives have been developed as potent inhibitors of this pathway, targeting key proteins like c-Raf, MEK, and ERK, thereby inducing apoptosis in cancer cells. This makes the indole scaffold a valuable component in the development of novel anticancer therapeutics.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 4,6-Difluoroindole
The determination of purity for key pharmaceutical intermediates like 4,6-Difluoroindole is a critical step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.[1] This guide provides a comparative overview of HPLC-based methods for the purity assessment of this compound, alongside alternative analytical techniques.
The Central Role of HPLC in Purity Analysis
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing indole derivatives due to its ability to separate compounds based on their hydrophobicity.[1][2] For fluorinated compounds such as this compound, specialized fluorinated stationary phases can also offer unique selectivity.[3]
Comparative HPLC Methods for this compound
Two primary HPLC methods are proposed and compared for the purity assessment of this compound: a standard Reversed-Phase (RP-HPLC) method and an alternative method using a fluorinated stationary phase.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1: Standard RP-HPLC | Method 2: Fluorinated Phase HPLC |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm[1] | UV at 280 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
Table 2: Expected Performance Comparison
| Performance Metric | Method 1: Standard RP-HPLC | Method 2: Fluorinated Phase HPLC | Rationale |
| Retention of this compound | Moderate | Potentially Stronger | Fluorinated phases can exhibit different retention mechanisms for halogenated compounds.[3] |
| Selectivity for Impurities | Good | Potentially Enhanced | PFP columns offer alternative selectivity for positional isomers and halogenated compounds.[3] |
| Peak Shape | Generally Good | Good | Modern columns provide excellent peak shapes. |
| Method Robustness | High | High | Both are established column chemistries. |
Experimental Protocols
Method 1: Standard RP-HPLC Purity Assessment
This method is a widely applicable approach for the purity determination of indole derivatives.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the HPLC system according to the parameters in Table 1 for Method 1.
-
-
Data Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Method 2: Fluorinated Phase HPLC for Alternative Selectivity
This method provides an alternative approach that may offer enhanced separation of fluorinated impurities.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare the sample as described in Method 1.
-
-
Chromatographic Conditions:
-
Set the HPLC system according to the parameters in Table 1 for Method 2.
-
-
Data Analysis:
-
Analyze the data as described in Method 1.
-
Alternative Analytical Techniques for Purity Assessment
While HPLC is the primary method, other techniques can provide complementary information.
Table 3: Comparison with Alternative Analytical Methods
| Technique | Principle | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components on a stationary phase. | Rapid, inexpensive, simple equipment. | Low resolution, not quantitative. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Fast, simple, indicates the presence of impurities. | Not specific, insensitive to small amounts of impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about molecular structure. | Confirms structure, can quantify impurities with a known standard. | Lower sensitivity than HPLC, complex mixtures can be difficult to analyze. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information for impurity identification. | Not inherently quantitative without a reference standard. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow for the purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Decision-making process based on purity results.
Conclusion
For the definitive purity assessment of this compound, a validated reversed-phase HPLC method using a C18 column is the recommended primary approach due to its robustness and wide applicability. An alternative method employing a PFP column can provide complementary selectivity, which is particularly useful for resolving challenging, structurally similar impurities. While techniques like TLC and melting point analysis can serve as rapid preliminary checks, they do not offer the quantitative accuracy of HPLC. For a comprehensive impurity profile, especially during process development and for regulatory submissions, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown impurities.
References
A Comparative Guide to Fluoroindole Synthesis: Fischer vs. Leimgruber-Batcho
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole scaffolds, the choice of synthetic methodology is a critical decision that impacts yield, purity, and scalability. Fluoroindoles are key structural motifs in a wide range of pharmacologically active compounds. This guide provides an objective comparison of two classical and widely adopted methods for indole synthesis—the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis—with a specific focus on their application in the preparation of fluoroindoles.
Overview of the Synthetic Methods
The Fischer indole synthesis , first reported in 1883, is a venerable and versatile method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a fluorinated phenylhydrazine and a suitable aldehyde or ketone. This reaction has been a mainstay in organic synthesis due to its broad substrate scope and the commercial availability of many starting materials.
The Leimgruber-Batcho indole synthesis , developed in the mid-20th century, offers a powerful and often milder alternative. This two-step process commences with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization to furnish the indole ring. It has gained considerable popularity, particularly in the pharmaceutical industry, for its high yields and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.
Quantitative Data Comparison
Direct head-to-head comparisons of the two methods for the synthesis of the exact same fluoroindole are not abundant in the literature. However, by compiling data from various sources, we can draw meaningful comparisons for the synthesis of representative 4-fluoro- and 5-fluoroindole derivatives.
Table 1: Synthesis of 4-Fluoroindole Derivatives
| Method | Starting Materials | Product | Reagents & Conditions | Yield | Reference |
| Leimgruber-Batcho (like) | 2-Fluoro-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4-Fluoroindole | 1. DMF, heat; 2. Reductive cyclization (details not specified) | Not explicitly stated, but amenable to industrial scale-up.[1] | [1] |
| Fischer Indole Synthesis | (4-Fluorophenyl)hydrazine, Aldehyde/Ketone | 4-Fluoroindole | Acid catalyst (Brønsted or Lewis), elevated temperatures. | Frequently low yields are a common issue.[1] | [1] |
Table 2: Synthesis of 5-Fluoroindole Derivatives
| Method | Starting Materials | Product | Reagents & Conditions | Yield | Reference |
| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene, DMF-DMA | 5-Fluoroindole | 1. DMF-DMA; 2. Reductive cyclization (e.g., Raney-Nickel, Pd/C, Fe/HOAc). | Two-step yields can be in the range of 24-32%. | [2] |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine hydrochloride, 2-Hexanone | 5-Fluoro-3-propyl-1H-indole | Glacial acetic acid, 100 °C, 4-6 hours. | "Generally high yielding" (specific value not provided).[3] | [3] |
Reaction Mechanisms
The fundamental differences in the reaction pathways of the Fischer and Leimgruber-Batcho syntheses are key to understanding their respective advantages and limitations.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Mechanism of the Leimgruber-Batcho Indole Synthesis.
Experimental Protocols
Fischer Indole Synthesis of 5-Fluoro-3-propyl-1H-indole[3]
Step 1: Hydrazone Formation and Cyclization
-
A solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and 2-hexanone (1.1 equivalents) in glacial acetic acid (5 mL per mmol of hydrazine) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.
-
The reaction mixture is then heated to 100 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluoro-3-propyl-1H-indole.
Leimgruber-Batcho-like Synthesis of 4-Fluoroindole[1]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Use N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
The crude enamine from Step 1 is subjected to reductive cyclization.
-
Common reducing agents for this step include catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reducing agents (e.g., Fe/acetic acid, SnCl₂). The specific conditions for this patented protocol are not detailed in the provided source.
Comparison of Methodologies
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | Readily available fluorinated phenylhydrazines and carbonyl compounds. | Often requires synthesis of the starting fluoro-o-nitrotoluene. |
| Reaction Conditions | Typically requires strong acids and elevated temperatures. | Generally milder conditions, avoiding harsh acids. |
| Yields | Can be variable and sometimes low, especially with certain substitution patterns (e.g., 4-fluoroindole).[1] | Often provides high yields and is amenable to large-scale synthesis.[4] |
| Substrate Scope | Broad, but can be limited by the stability of starting materials and intermediates to harsh acidic conditions. | Well-suited for a variety of substituted o-nitrotoluenes, tolerating various functional groups. |
| Regioselectivity | Can be an issue with unsymmetrical ketones, leading to mixtures of isomers. | Generally provides a single regioisomer, as the substitution pattern is determined by the starting material. |
| Byproducts | Can produce polymeric byproducts and other side-reaction products. | The intermediate enamine can sometimes be unstable. |
| Key Advantages | - Often a one-pot procedure.- Extensive historical precedent. | - High yields under mild conditions.- Excellent for preparing C2/C3-unsubstituted indoles.- Avoids harsh acidic conditions. |
| Key Disadvantages | - Harsh acidic conditions and high temperatures.- Potential for low yields and byproduct formation. | - A two-step process (though one-pot variations exist).- Availability of complex starting materials can be a limitation. |
Conclusion for the Researcher
The choice between the Fischer and Leimgruber-Batcho indole syntheses for the preparation of fluoroindoles is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
The Fischer indole synthesis remains a valuable tool, particularly for rapid access to a diverse range of substituted fluoroindoles when the starting materials are commercially available and potential issues with low yields or regioselectivity are manageable. Its one-pot nature can be advantageous for library synthesis and initial exploratory work.
The Leimgruber-Batcho indole synthesis is often the method of choice for the large-scale, high-yield production of specific fluoroindole targets, especially those unsubstituted at the C2 and C3 positions. Its milder reaction conditions allow for greater functional group tolerance, making it a more robust and reliable method for complex syntheses in drug development programs. While it is a two-step process, its scalability and predictability often outweigh this consideration in an industrial setting.
For the synthesis of 4-fluoroindoles, where the Fischer synthesis is known to be problematic, the Leimgruber-Batcho approach appears to be a more promising strategy. For 5-fluoroindoles, both methods are viable, and the choice may come down to the specific substitution pattern desired and the availability of the requisite starting materials. Ultimately, a careful evaluation of the factors outlined in this guide will enable the researcher to select the most appropriate synthetic route for their specific needs.
References
A Comparative Guide to the Structure-Activity Relationship of Difluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the therapeutic properties of indole-containing molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various difluoroindole derivatives, focusing on their anticancer and enzyme-inhibitory activities. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Difluoroindole Derivatives as VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Difluoroindole derivatives have emerged as potent inhibitors of VEGFR-2.
Structure-Activity Relationship (SAR) Insights
A notable class of VEGFR-2 inhibitors is based on a 4-phenylamino-pyrrolo[2,1-f][1][2][3]triazine scaffold, where a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position has been shown to be crucial for potent inhibitory activity. Further SAR studies on the C-6 position of the pyrrolotriazine ring have led to the identification of compounds with low nanomolar inhibition of VEGFR-2. For instance, the introduction of a 1,3,5-oxadiazole ring at this position has yielded highly effective inhibitors.
Comparative Biological Activity
The following table summarizes the in vitro activity of representative difluoroindole derivatives against VEGFR-2.
| Compound ID | C-6 Substituent | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 1 | Ester | 150 | 200 |
| 2 | 1,3,5-Oxadiazole | 5 | 10 |
| 37 | Substituted 1,3,5-Oxadiazole | 2 | 5 |
Data compiled from multiple sources.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay:
A luminescence-based kinase assay is used to determine the in vitro potency of compounds against VEGFR-2.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Serially dilute the test compounds in 1x Kinase Buffer containing DMSO.
-
-
Kinase Reaction:
-
Add the Master Mix to the wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells. "Positive Control" wells receive buffer with DMSO, and "Blank" wells receive buffer without the enzyme.
-
Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced using a luciferase/luciferin reaction.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from the "Blank" wells.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay):
This assay assesses the anti-proliferative activity of the compounds on endothelial cells.
-
Cell Culture:
-
Seed HUVECs in 96-well plates and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds in the presence of a pro-angiogenic stimulus like VEGF-A.
-
-
MTT Assay:
-
After 48-72 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote angiogenesis. Key pathways include the PLCγ-PKC-MAPK and the PI3K-AKT pathways.
Caption: Simplified VEGFR-2 signaling pathway.
Fluoro-oxindole Derivatives as α-Glucosidase Inhibitors
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. 5-Fluoro-2-oxindole derivatives have been identified as potent inhibitors of this enzyme.
Structure-Activity Relationship (SAR) Insights
A series of 5-fluoro-2-oxindole derivatives synthesized through condensation with various substituted aromatic aldehydes have been evaluated for their α-glucosidase inhibitory activity. The nature and position of the substituent on the aromatic aldehyde play a significant role in the inhibitory potency.
Comparative Biological Activity
The following table presents the α-glucosidase inhibitory activity of several 5-fluoro-2-oxindole derivatives.
| Compound ID | Substituent on Aromatic Aldehyde | α-Glucosidase IC50 (µM) |
| 3d | 4-Chlorophenyl | 56.87 ± 0.42 |
| 3f | 4-Bromophenyl | 49.89 ± 1.16 |
| 3i | 4-Iodophenyl | 35.83 ± 0.98 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Data sourced from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors.[3][7]
Experimental Protocols
α-Glucosidase Inhibition Assay:
-
Reaction Mixture:
-
Prepare a solution of α-glucosidase in a phosphate buffer (pH 6.8).
-
Pre-incubate the enzyme with various concentrations of the test compound for a short period at 37°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Absorbance Measurement:
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
-
Data Analysis:
Synthesis of 5-Fluoro-2-oxindole Derivatives:
The general synthetic route involves the condensation of 5-fluoro-2-oxindole with a substituted aromatic aldehyde in the presence of a base like potassium hydroxide in ethanol at room temperature.[7]
Caption: General synthesis of 5-fluoro-2-oxindole derivatives.
Mechanism of α-Glucosidase Action
α-Glucosidase hydrolyzes the α-(1→4) glycosidic bonds of carbohydrates, releasing glucose which is then absorbed into the bloodstream. Inhibitors competitively block the active site of the enzyme, delaying carbohydrate digestion and reducing postprandial hyperglycemia.[11][12]
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
This guide highlights the significant potential of difluoroindole derivatives as therapeutic agents. The structure-activity relationships discussed provide a framework for the rational design of more potent and selective inhibitors of key biological targets like VEGFR-2 and α-glucosidase. The detailed experimental protocols offer practical guidance for researchers in the field of drug discovery and development. Further exploration of this chemical space is warranted to develop novel clinical candidates for the treatment of cancer and diabetes.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 12. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4,6-Difluoroindole and 6-Fluoroindole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 4,6-difluoroindole and 6-fluoroindole. Due to the limited availability of public domain spectroscopic data for this compound, this comparison includes experimental data for 6-fluoroindole and predicted data for this compound based on established spectroscopic principles and data from related fluorinated indoles.
This guide summarizes key quantitative data in structured tables for easy comparison, details experimental protocols for the cited spectroscopic techniques, and includes visualizations to illustrate molecular structures and analytical workflows.
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the indole ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a comparative analysis of the spectroscopic properties of 6-fluoroindole and the less-documented this compound. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, characterization, and quality control in research and development.
Molecular Structures
The key structural difference between the two compounds is the presence of an additional fluorine atom at the 4-position of the indole ring in this compound. This substitution pattern is expected to have a significant impact on the electron density distribution and, consequently, on the spectroscopic properties of the molecule.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 6-fluoroindole and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Fluoroindole | DMSO-d₆ | 11.2 (br s, 1H, N-H), 7.65 (dd, J=8.8, 5.6 Hz, 1H, H4), 7.35 (dd, J=10.0, 2.4 Hz, 1H, H7), 7.25 (t, J=2.8 Hz, 1H, H2), 6.90 (ddd, J=9.6, 8.8, 2.4 Hz, 1H, H5), 6.40 (t, J=2.8 Hz, 1H, H3) |
| This compound | CDCl₃ | Predicted: Signals are expected to be influenced by the two fluorine atoms, leading to complex splitting patterns. The H5 and H7 protons will show couplings to the adjacent fluorine atoms. The pyrrole protons (H2, H3) will be less affected. |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Fluoroindole | CDCl₃ | 160.0 (d, ¹JCF=236 Hz, C6), 136.0 (C7a), 124.5 (C2), 122.0 (d, ³JCF=10 Hz, C5), 121.0 (C3a), 110.0 (d, ²JCF=25 Hz, C7), 102.0 (C3), 97.0 (d, ²JCF=26 Hz, C5) |
| This compound | CDCl₃ | Predicted: The carbon spectrum will show two carbons with large C-F coupling constants (C4 and C6). The chemical shifts of the surrounding carbons (C3, C3a, C5, C7, C7a) will be significantly influenced by the electron-withdrawing effects of the two fluorine atoms. |
Table 3: ¹⁹F NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm (Referenced to CFCl₃) |
| 6-Fluoroindole | CDCl₃ | Approximately -121.8 ppm[1] |
| This compound | CDCl₃ | Predicted: Two distinct signals are expected, one for each fluorine atom, with chemical shifts influenced by their respective positions on the indole ring. |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C=C Ring Stretch | C-F Stretch |
| 6-Fluoroindole | ~3410 (sharp)[2] | ~3100-3000 | ~1615, 1490, 1460[2] | ~1170[2] |
| This compound | Predicted: ~3400 (sharp) | Predicted: ~3100-3000 | Predicted: Multiple bands in the 1600-1450 region | Predicted: Strong absorptions in the 1200-1000 region, potentially showing two distinct C-F stretching bands. |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] |
| 6-Fluoroindole | 135[2][3] | 108 ([M-HCN]⁺), 83[2][3] |
| This compound | 153 | Predicted: A prominent molecular ion peak at m/z 153. Fragmentation is expected to involve the loss of HCN to give a fragment at m/z 126, and potentially the loss of a fluorine radical. |
UV-Vis and Fluorescence Spectroscopy
Table 6: Photophysical Data (Predicted for this compound)
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| 6-Fluoroindole | Chloroform | ~270, ~280, ~290 | Not explicitly found, but its enzymatic oxidation product is fluorescent.[1] |
| This compound | Not Available | Predicted: The absorption and emission maxima are expected to be similar to other fluoroindoles, likely in the UV region. The additional fluorine atom may cause slight shifts in the spectra compared to 6-fluoroindole. | Predicted: Expected to be fluorescent, with the emission wavelength dependent on the solvent polarity. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2] The solution is then transferred to a 5 mm NMR tube.[2]
-
Data Acquisition: NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.[2]
-
¹H NMR: Spectra are recorded with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[2] Chemical shifts are referenced to the residual solvent peak.[2]
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[2] Chemical shifts are referenced to the solvent peak.[2]
-
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Data Acquisition: FTIR spectra are recorded using an FTIR spectrometer with an ATR accessory.[2] Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[2]
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.[2]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation using a gas chromatograph.[2]
-
Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.[2]
-
Data Processing: The detector measures the abundance of ions at each m/z value, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.[2]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) to a concentration that gives an absorbance within the linear range of the instrument (typically below 1).
-
Data Acquisition (UV-Vis): The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm for indole derivatives.
-
Data Acquisition (Fluorescence): The emission spectrum is recorded on a spectrofluorometer by exciting the sample at a wavelength determined from the absorption spectrum (usually the absorption maximum). The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelengths.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel indole derivative is outlined below.
Conclusion
This guide provides a comparative overview of the spectroscopic properties of 6-fluoroindole and the predicted characteristics of this compound. While comprehensive experimental data for this compound remains elusive in the public domain, the provided predictions, based on established spectroscopic principles, offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the characterization of these and other novel indole derivatives in the pursuit of new therapeutic agents and advanced materials. Further experimental investigation into the spectroscopic properties of this compound is warranted to validate these predictions and expand the library of well-characterized fluorinated indoles.
References
A Comparative Guide to In Vitro Assay Protocols for 4,6-Difluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay protocols relevant to the study of 4,6-difluoroindole derivatives. Indole-based compounds are a significant class of heterocyclic molecules in drug discovery, with derivatives showing promise in oncology and enzyme inhibition. The introduction of fluorine atoms can significantly modulate the biological activity of these compounds. This document outlines key in vitro assays, presents comparative data where available, and provides detailed experimental protocols to facilitate further research and development of this compound derivatives.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various indole derivatives, including some fluorinated analogs. It is important to note that specific data for this compound derivatives are limited in publicly available literature; therefore, data for other relevant indole derivatives are included for comparative purposes.
Table 1: In Vitro Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Fluoro-2-oxindole derivative (3f) | α-glucosidase | Enzyme Inhibition | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 |
| Spiro oxindole derivative (6) | MCF-7 (Breast) | Cytotoxicity | 3.55 ± 0.49 | - | - |
| Spiro oxindole derivative (6) | MDA-MB-231 (Breast) | Cytotoxicity | 4.40 ± 0.468 | - | - |
| Indole-based Tyrphostin (2a) | Various | Kinase Inhibition | Sub-micromolar | Gefitinib, Sorafenib | - |
| Indole-based Tyrphostin (2b) | Various | Kinase Inhibition | Sub-micromolar | Gefitinib, Sorafenib | - |
Table 2: In Vitro Enzyme Inhibition by Indole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Fluoro-2-oxindole derivative (3d) | α-glucosidase | Enzyme Inhibition | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole derivative (3i) | α-glucosidase | Enzyme Inhibition | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 |
| Oxindole-based FLT3/CDK2 inhibitor (5l) | FLT3 Kinase | Kinase Inhibition | - | - | - |
| Oxindole-based FLT3/CDK2 inhibitor (5l) | CDK2 Kinase | Kinase Inhibition | - | - | - |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific this compound derivatives and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant PI3K, Akt, MEK, ERK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the this compound derivative at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and MAPK.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivatives for a specified time. Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.
Safety Operating Guide
Proper Disposal of 4,6-Difluoroindole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,6-Difluoroindole, a halogenated indole derivative, is crucial for maintaining laboratory safety, protecting the environment, and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of waste containing this compound. Due to its classification as a potential irritant and harmful chemical, strict adherence to these protocols is essential.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling should occur in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate PPE to prevent contact.
| PPE Component | Specification |
| Eye Protection | Chemical splash goggles meeting European Standard EN 166 or equivalent. |
| Hand Protection | Protective gloves, such as nitrile rubber. Gloves should be inspected before use. |
| Skin and Body Protection | A fully buttoned lab coat must be worn to prevent skin exposure. |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[1][2][3]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, ensuring to wash under the eyelids. Remove contact lenses if present and easy to do.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][2][3]
In all instances of significant exposure or if irritation persists, seek immediate medical attention.
Waste Disposal Protocol
Under no circumstances should this compound or its associated waste be disposed of in regular trash or down the drain.[3] The primary disposal method for halogenated waste is typically high-temperature incineration conducted by a licensed and accredited waste disposal contractor.[3]
Step 1: Waste Segregation and Collection
Proper segregation is a critical first step. Halogenated organic waste streams must be kept separate from non-halogenated streams due to differing disposal requirements and associated costs.[3]
-
Solid Waste: Unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel) should be collected in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste."[3] Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this container.[3]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated container specifically for "Halogenated Organic Liquid Waste."[3] This includes rinsate from the decontamination of non-disposable glassware. The waste container must be made of a compatible material and have a secure, tightly fitting cap.[3]
Step 2: Decontamination of Containers
Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[3]
Step 3: Storage of Waste
Segregated waste containers should be stored in a designated hazardous waste accumulation area. This area must be cool, well-ventilated, and away from sources of ignition.[3] Secondary containment should be in place to manage potential leaks or spills. It is crucial to segregate incompatible waste streams, such as acids, bases, and oxidizers, to prevent dangerous chemical reactions.[3] this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3]
Step 4: Disposal
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Ensure all containers are properly labeled and sealed before collection.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4,6-Difluoroindole
Essential Safety and Handling Guide for 4,6-Difluoroindole
Disclaimer: This guide provides immediate safety and logistical information for handling this compound based on available data for structurally similar compounds, such as 4-, 5-, and 6-fluoroindole. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it presents similar hazards, including potential for skin, eye, and respiratory irritation. This information is intended for researchers, scientists, and drug development professionals and must be supplemented by a comprehensive, site-specific risk assessment before any work begins.
Personal Protective Equipment (PPE)
To ensure personnel safety, mandatory adherence to the following PPE standards is required when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use to prevent skin contact.[1][2] |
| Eyes | Safety goggles | Provides crucial protection against chemical splashes and airborne particles. Should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][4] |
| Body | Laboratory coat | A standard, fully buttoned lab coat is required to protect against skin contact with hazardous materials.[1][2][5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] Use a respirator with a particulate filter conforming to EN 143.[3][4] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5][6]
-
Before beginning work, verify that all necessary PPE is available and in good condition.[1]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation and inhalation of dust when handling the solid material.[1][3][7]
-
Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
Wash hands and any exposed skin thoroughly after handling is complete.[3][7]
3. In Case of a Spill:
-
Evacuate the immediate area.[1]
-
If the spill is small and you are trained to handle it, wear all appropriate PPE, including respiratory protection.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][3][7]
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[2] All waste must be treated as hazardous.
-
Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound must be collected in a container specifically designated for "Halogenated Organic Liquid Waste." Halogenated waste streams must be kept separate from non-halogenated streams.[2]
-
Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This solvent rinsate is considered hazardous waste and must be collected in the designated halogenated liquid waste container.[2]
Hazard Data Summary for Fluoroindole Analogs
Since specific toxicity data for this compound is unavailable, the following table summarizes hazard classifications for similar compounds to inform handling procedures.
| Hazard Category | Classification | Compound Reference |
| Skin Corrosion/Irritation | Category 2 (Irritating to skin) | 5-Fluoro-1H-indole, 6-Fluoroindole[5][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A (Causes serious eye irritation) | 5-Fluoro-1H-indole, 6-Fluoroindole[5][7] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | 6-Fluoroindole[5] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Indole |
Visualized Workflows
Caption: Workflow for handling this compound.
Caption: First aid response plan for exposure events.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
